molecular formula C13H12Cl2O4 B138827 Ethacrynic Acid CAS No. 58-54-8

Ethacrynic Acid

Cat. No.: B138827
CAS No.: 58-54-8
M. Wt: 303.13 g/mol
InChI Key: AVOLMBLBETYQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethacrynic acid (ECA) is a potent loop diuretic compound with a molecular formula of C13H12Cl2O4 and a molecular weight of 303.14 g/mol . It is provided as a white crystalline powder . For research purposes, this compound is recognized for its primary action as an inhibitor of the Na⁺-K⁺-2Cl⁻ (NKCC2) symporter in the thick ascending limb of the loop of Henle in the kidney . By blocking this transporter, it prompts a significant diuresis through increased excretion of sodium, chloride, and water . Its rapid onset of action—within 5 minutes intravenously and 30 minutes orally—makes it a compound of interest in pharmacokinetic studies . A key research advantage of this compound over other loop diuretics is the absence of a sulfonamide group in its structure, which is a valuable characteristic in studies involving sulfa-allergic models . Beyond its classical diuretic action, this compound is a valuable tool in oncological research. It acts as an inhibitor of glutathione S-transferase (GST), an enzyme implicated in cellular detoxification and chemotherapeutic resistance pathways . Studies have shown that ECA can regulate core cancer processes such as proliferation, apoptosis, migration, and invasion, and it has demonstrated antitumor effects in various cancer cell lines, including prostate, lung, and breast cancer models . Furthermore, this compound has applications in biochemical research for inhibiting LTC4 biosynthesis and 15-hydroxyprostaglandin dehydrogenase . Researchers should note that this product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLMBLBETYQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O4
Record name ETHACRYNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20351
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6500-81-8 (hydrochloride salt)
Record name Ethacrynic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3025257
Record name Ethacrynic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethacrynic acid is a white solid. (NTP, 1992), Solid
Record name ETHACRYNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20351
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethacrynic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sparingly soluble in water, aq acids; soluble in chloroform, Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene, 1.94e-02 g/L
Record name ETHACRYNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20351
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHACRYNIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethacrynic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals, White, or practically white, crystalline powder

CAS No.

58-54-8
Record name ETHACRYNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20351
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethacrynic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethacrynic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etacrynic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHACRYNIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHACRYNIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethacrynic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etacrynic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHACRYNIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5DP350VZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHACRYNIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethacrynic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 °F (NTP, 1992), 118.5-120.5, 121-122 °C, 122.5 °C
Record name ETHACRYNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20351
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Etacrynic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHACRYNIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethacrynic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Investigating the Anticancer Properties of Ethacrynic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethacrynic acid (ECA), a phenoxyacetic acid derivative, has long been clinically utilized as a potent loop diuretic.[1] However, a growing body of evidence has illuminated its potential for drug repurposing as a multifaceted anticancer agent.[2] ECA has been shown to modulate several cancer hallmark processes, including proliferation, apoptosis, metastasis, and drug resistance, through various mechanisms of action.[3] This technical guide provides an in-depth review of the primary anticancer properties of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the key experimental protocols used for its investigation. Detailed methodologies are provided alongside structured data tables and signaling pathway diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Anticancer Activity

This compound exerts its antitumor effects through multiple, interconnected mechanisms. The primary pathways involve the inhibition of glutathione S-transferases, induction of oxidative stress-mediated apoptosis, and suppression of the Wnt/β-catenin signaling cascade.

Inhibition of Glutathione S-Transferase (GST)

A primary and well-established mechanism of ECA's anticancer activity is its inhibition of Glutathione S-Transferase (GST) enzymes, particularly the Pi 1 isoform (GSTP1-1), which is frequently overexpressed in cancer cells and contributes to chemotherapy resistance.[4][5]

  • Direct Inhibition: ECA functions as both a substrate and a potent inhibitor of GST enzymes.[6][7] Its α,β-unsaturated carbonyl group can covalently bind to cysteine residues in the active site of GSTP1-1, leading to its inactivation.[7][8]

  • Conjugate-Mediated Inhibition: ECA can form a conjugate with reduced glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by GST.[3][9] This ECA-GSH conjugate is an even more potent inhibitor of GSTP1-1 than ECA itself.[6][9] Studies have shown the inhibition constant (Ki) for the ECA-GSH conjugate against human lung GST-pi is 1.5 µM, compared to 11.5 µM for ECA alone.[9]

  • Reversal of Drug Resistance: By inhibiting GST, ECA can deplete cellular GSH levels and resensitize resistant cancer cells to traditional alkylating agents and other chemotherapeutics that are detoxified by GSH conjugation.[9][10]

GstInhibition ECA This compound (ECA) GSTP1 GSTP1-1 ECA->GSTP1 Inhibits ECA_GSH ECA-GSH Conjugate ECA->ECA_GSH GSH Glutathione (GSH) GSH->ECA_GSH Conjugation invis1 GSH->invis1 GSTP1->invis1 Catalyzes ECA_GSH->GSTP1 Potent Inhibition Chemo Chemotherapeutic Agents Chemo->invis1 Detox Detoxified Agents Resistance Drug Resistance Detox->Resistance invis1->Detox Detoxification invis2

Caption: Inhibition of Glutathione S-Transferase (GST) by this compound.
Induction of Reactive Oxygen Species (ROS) and Apoptosis

ECA and its derivatives are potent inducers of apoptosis in a variety of cancer cell lines. This programmed cell death is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).

The proposed mechanism involves the depletion of cellular GSH pools through GST inhibition, which disrupts the cell's redox balance and leads to the accumulation of ROS like hydrogen peroxide (H₂O₂).[11] This oxidative stress triggers the intrinsic apoptotic pathway, characterized by:

  • A decrease in the mitochondrial membrane potential (MMP).[11]

  • Activation of caspase cascades.[11]

  • Increased expression of death receptors like DR5.[11]

Studies in HL-60 leukemia cells have shown that the butyl-ester derivative of ECA (EABE) is a more potent inducer of apoptosis and ROS than ECA, likely due to more rapid cell entry.[4][11]

RosApoptosis ECA This compound GST GST Inhibition & GSH Depletion ECA->GST ROS ↑ Reactive Oxygen Species (ROS) GST->ROS Mito ↓ Mitochondrial Membrane Potential ROS->Mito DR5 ↑ Death Receptor 5 (DR5) ROS->DR5 Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis DR5->Casp

Caption: ROS-Mediated Apoptosis Pathway Induced by this compound.
Inhibition of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often aberrantly activated in cancers. ECA has been identified as an inhibitor of this pathway.[12] It has been shown to suppress the expression of β-catenin by targeting its promoter activity.[2] In chronic lymphocytic leukemia (CLL) cells, which exhibit constitutive Wnt activation, ECA can directly bind to the transcription factor LEF-1, destabilizing the LEF-1/β-catenin complex and downregulating target genes like cyclin D1.[4][12] This mechanism contributes to ECA's selective cytotoxicity towards CLL cells.[12] Furthermore, in combination with EGFR inhibitors, ECA co-suppresses the Wnt and MAPK signaling pathways to repress tumor growth.[3][13]

Quantitative Data Presentation

The cytotoxic and antitumor effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) Reference
Primary CLL Cells Chronic Lymphocytic Leukemia 8.56 ± 3 [4][12]
HL-60 Promyelocytic Leukemia 40.14 [4]
Various Pancreatic, Prostate, Ovarian, etc. 6 - 223 [2]

| Normal PBMC | Peripheral Blood Mononuclear Cells | 34.79 ± 15.97 |[4] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. PBMC (Peripheral Blood Mononuclear Cells)

Table 2: In Vivo Antitumor Efficacy of this compound

Cancer Model Treatment Details Efficacy Outcome Reference
DU145 Prostate Carcinoma (Mouse Xenograft) 50 mg/kg ECA injection 49% reduction in tumor weight [11]
A549 Lung Cancer (Orthotopic Mouse Model) 3 mg/kg ECA-treated cells 50% reduction in lung cancer surface area [11]
4T1 Breast Cancer (Syngeneic Mouse Model) Afatinib (20 mg/kg) + ECA (250 µ g/day ) 34.2% improvement in tumor growth inhibition vs. Afatinib alone [3]

| 4T1 Breast Cancer (Syngeneic Mouse Model) | Neratinib (20 mg/kg) + ECA (250 µ g/day ) | 22.4% improvement in tumor growth inhibition vs. Neratinib alone |[3] |

Key Experimental Protocols

Investigating the anticancer effects of this compound involves a suite of standard cell and molecular biology techniques. Below are detailed methodologies for core experiments.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).

  • Drug Treatment: Treat cells with varying concentrations of this compound (or vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as desired to induce apoptosis. Prepare positive and negative controls.[17]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17][18]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-5 µL of Propidium Iodide (PI) working solution.[18][19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][20]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

ApoptosisWorkflow start Start: Seed and Culture Cells treat Treat cells with this compound (and controls) start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Annexin-Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental Workflow for Apoptosis Detection via Annexin V/PI Staining.
Intracellular ROS Detection (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.

Protocol:

  • Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.[21]

  • Drug Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium (e.g., DMEM).[21] Add a working solution of DCFH-DA (typically 5-10 µM) to each well and incubate for 30 minutes at 37°C.[21][22]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[21]

  • Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.[21][22] The fluorescence is directly proportional to the amount of intracellular ROS.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify changes in the expression levels of specific proteins, such as those in the Wnt/β-catenin pathway (e.g., β-catenin, p-GSK3β, Cyclin D1).[23]

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using 1X SDS sample buffer or another appropriate lysis buffer.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C with gentle agitation.[25]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, acting through a triad of primary mechanisms: GST inhibition, ROS-mediated apoptosis, and Wnt/β-catenin pathway suppression. Its ability to reverse drug resistance and its efficacy in preclinical in vivo models make it a compelling candidate for further development.

Future research should focus on synthesizing ECA derivatives with improved bioavailability and a more favorable side-effect profile, separating its anticancer effects from its diuretic action.[2] Investigating its synergistic potential with a broader range of targeted therapies and immunotherapies could unlock new, effective combination treatments for various malignancies. Clinical trials, building on early phase I studies, are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.[26]

References

Ethacrynic Acid: A Technical Guide on its Effects on Cellular Apoptosis and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (ECA) is a potent loop diuretic that has been clinically used for decades to treat edema associated with conditions like congestive heart failure, liver cirrhosis, and renal disease[1][2]. Its primary mechanism as a diuretic involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle[1][2]. Distinct from many other diuretics, ECA is not a sulfonamide, making it a viable alternative for patients with sulfa allergies[1][2].

Beyond its established diuretic function, a growing body of research has highlighted the potential of this compound as an anticancer agent[3][4][5][6]. This has led to its investigation as a repurposed drug with novel mechanisms of action that impact fundamental cellular processes. This technical guide provides an in-depth examination of this compound's effects on cellular apoptosis and proliferation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. ECA has been shown to regulate key cancer-associated processes, including proliferation, apoptosis, migration, and invasion, through various mechanisms[3][4][5].

Core Mechanisms of Action

This compound's influence on cell fate is multifaceted, stemming from its ability to interact with several key cellular components and signaling pathways. Its chemical structure, particularly the α,β-unsaturated ketone moiety, is crucial for its biological activity, allowing it to react with nucleophilic groups like the thiol group of cysteine residues in proteins[7][8].

Glutathione S-Transferase (GST) Inhibition

A primary and extensively studied mechanism of ECA is its role as an inhibitor of Glutathione S-Transferases (GSTs)[1][9][10]. GSTs are a family of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide range of endogenous and xenobiotic compounds, including many chemotherapeutic drugs[11].

  • Direct Inhibition: ECA can directly inhibit GST enzymes. The GSTP1-1 isoenzyme, which is often overexpressed in cancer cells and contributes to drug resistance, is a notable target[7][9][11].

  • GSH Depletion: ECA can form a conjugate with GSH, a reaction that can occur spontaneously or be catalyzed by GSTs[9][12]. This depletes the intracellular pool of reduced glutathione, a critical antioxidant.

  • Conjugate Activity: The ECA-GSH conjugate is itself a potent inhibitor of GST activity, often more so than ECA alone[9][12].

By inhibiting GSTs and depleting GSH, ECA can render cancer cells more susceptible to oxidative stress and the cytotoxic effects of other anticancer agents[10].

Induction of Reactive Oxygen Species (ROS)

A direct consequence of GSH depletion is an increase in intracellular Reactive Oxygen Species (ROS)[3][10]. GSH is a primary scavenger of ROS, and its reduction compromises the cell's antioxidant defense system.

  • Oxidative Stress: The accumulation of ROS, such as hydrogen peroxide (H₂O₂), leads to a state of oxidative stress[9][13].

  • Mitochondrial Dysfunction: This oxidative stress can damage cellular components, including mitochondria. ECA has been shown to cause a decrease in the mitochondrial membrane potential (MMP), a key event in the apoptotic cascade[3][9][13]. ROS-mediated mitochondrial dysfunction is a critical step in ECA-induced apoptosis[3][9].

Modulation of Signaling Pathways

ECA's effects on apoptosis and proliferation are mediated through its modulation of several critical intracellular signaling pathways.

  • Wnt/β-catenin Pathway: ECA has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including chronic lymphocytic leukemia (CLL)[4][14]. It has been shown to directly bind to the transcription factor LEF-1, destabilizing the LEF-1/β-catenin complex and thereby inhibiting the transcription of Wnt target genes like cyclin D1 and LEF-1 itself[14].

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a crucial regulator of cell proliferation, differentiation, and apoptosis[3]. ECA's effect on this pathway can be concentration-dependent and cell-type specific. It has been shown to inhibit the MAPK-ERK1/2 signaling pathway, but in some contexts, it can also activate the stress-activated JNK pathway, which contributes to apoptosis[3][10][15].

  • PI3K/AKT Pathway: Recent studies have indicated that ECA can inhibit the progression of prostate cancer by binding to GSTP1, which in turn leads to the downregulation of the PI3K/AKT signaling pathway's activity. This pathway is a critical promoter of cell survival and proliferation[16].

Effect on Cellular Proliferation

This compound demonstrates significant anti-proliferative effects across a wide range of cancer cell lines, typically in a dose- and time-dependent manner[3][4]. However, it is noteworthy that at low concentrations, ECA has sometimes been observed to promote cell proliferation, while higher concentrations consistently exert an inhibitory effect[3][4][17].

Quantitative Data: Anti-proliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound vary considerably among different cancer cell lines, reflecting diverse cellular sensitivities.

Cancer TypeCell Line(s)IC₅₀ (µM)Exposure Time (h)Reference
Breast CancerMCF7~4524[18]
MDA-MB-231~6024[18]
4T1 (Murine)~7024[18]
Lung CancerH197599.5448[17]
A54987.0348[17]
Chronic Lymphocytic LeukemiaPrimary CLL Cells8.56 (mean)Not Specified[14]
Colon CancerDLD-160-100Not Specified[3][4]
Various Cell LinesVarious6 - 223Not Specified[4]
Cell Cycle Arrest

The anti-proliferative activity of ECA is often linked to its ability to induce cell cycle arrest. By halting the cell cycle at specific checkpoints, ECA prevents cancer cells from dividing. For instance, in combination with EGFR tyrosine kinase inhibitors, ECA has been shown to block the cell cycle at the G2/M phase in MCF7 breast cancer cells and at the S and G2/M phases in MDA-MB-231 cells[18]. Similarly, in EGFR-mutated non-small cell lung cancer (NSCLC) cells, ECA in combination with afatinib blocked the G2/M phase[17]. In prostate cancer cells, ECA was found to arrest the cell cycle in the G0/G1 phase[16].

Effect on Cellular Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell types[4]. This is a key feature of successful cancer therapies, as cancer cells are characterized by their ability to evade this process[4]. The induction of apoptosis by ECA is often synergistic with other chemotherapeutic agents like arsenic trioxide (ATO)[10].

The pro-apoptotic mechanism of ECA is intrinsically linked to its ability to induce ROS and disrupt mitochondrial function[9]. The increase in intracellular H₂O₂ leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, which executes the apoptotic program[9][10]. Both caspase-9 (initiator) and caspase-3 (effector) have been shown to be activated following treatment[10].

Quantitative Data: Induction of Apoptosis

The concentration of this compound required to induce apoptosis varies depending on the cancer cell type.

Cancer TypeCell LineEffective Concentration (µM)ObservationReference
Colon CancerDLD-160-100Induction of cell death.[4]
Colon CancerNot specified200Greatest effect on apoptosis.[4]
Lymphoma & MyelomaNot specified30Most effective for cell death.[4]
Lung Cancer (EGFR mutated)H197575In combination, doubled apoptosis rate.[17]
Chronic Lymphocytic LeukemiaPrimary CLL Cells3Enhanced fludarabine-mediated apoptosis.[14]

Signaling Pathway and Workflow Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

ECA_GST_ROS_Apoptosis cluster_path ECA This compound (ECA) GST Glutathione S-Transferase (GST) ECA->GST GSH Reduced Glutathione (GSH) ECA->GSH Depletes ROS Reactive Oxygen Species (ROS) ↑ Apoptosis Apoptosis GST->Apoptosis Inhibits (Anti-apoptotic) GSH->ROS Mito Mitochondrial Dysfunction ROS->Mito Induces Caspases Caspase Activation Mito->Caspases Activates Caspases->Apoptosis Executes ECA_Wnt_Pathway cluster_nuc ECA This compound (ECA) LEF1 LEF-1 ECA->LEF1 Binds to Complex LEF-1/β-catenin Complex ECA->Complex Destabilizes Wnt_Signal Wnt Signal BetaCatenin β-catenin Wnt_Signal->BetaCatenin Stabilizes BetaCatenin->Complex LEF1->Complex TargetGenes Target Gene Transcription (e.g., Cyclin D1, LEF-1) Complex->TargetGenes Activates Nucleus Nucleus Proliferation Proliferation ↓ TargetGenes->Proliferation Survival Survival ↓ TargetGenes->Survival ECA_MAPK_PI3K_Pathways ECA This compound (ECA) MAPK_ERK MAPK-ERK1/2 Signaling ECA->MAPK_ERK Inhibits JNK JNK Activation ECA->JNK Activates GSTP1 GSTP1 ECA->GSTP1 Binds to Prolif_MAPK Proliferation ↓ MAPK_ERK->Prolif_MAPK Leads to Apoptosis_JNK Apoptosis ↑ JNK->Apoptosis_JNK Leads to Survival_PI3K Survival ↓ PI3K_AKT PI3K/AKT Pathway GSTP1->PI3K_AKT Inhibits PI3K_AKT->Survival_PI3K Leads to Experimental_Workflow start Seed Cancer Cells in Culture Plates treat Treat with this compound (Varying Concentrations & Times) start->treat harvest Harvest Cells (Adherent & Suspension) treat->harvest prolif_assay Proliferation Assay (e.g., MTT, CCK8) harvest->prolif_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) harvest->apoptosis_assay cycle_assay Cell Cycle Analysis (e.g., PI Staining) harvest->cycle_assay prolif_data Measure Absorbance Calculate IC₅₀ prolif_assay->prolif_data apoptosis_data Flow Cytometry Analysis Quantify Apoptotic Cells apoptosis_assay->apoptosis_data cycle_data Flow Cytometry Analysis Determine Cell Cycle Phases cycle_assay->cycle_data

References

Unlocking the Therapeutic Potential Beyond Diuresis: A Technical Guide to the Diuretic-Independent Effects of Ethacrynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (EA), a phenoxyacetic acid derivative, is a potent loop diuretic clinically used for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2][3][4][5][6] Its primary mechanism of action involves the inhibition of the Na-K-2Cl symporter (NKCC2) in the thick ascending loop of Henle, leading to a significant increase in water and electrolyte excretion.[2][5][7][8][9] However, a growing body of evidence has illuminated a range of pharmacological activities independent of its diuretic function. These "off-target" effects, primarily stemming from its reactivity as an α,β-unsaturated ketone, position this compound as a compelling candidate for drug repurposing, particularly in oncology.[1][7]

This technical guide provides an in-depth exploration of the core diuretic-independent mechanisms of this compound. It summarizes key quantitative data, presents detailed experimental protocols for assays cited, and visualizes complex signaling pathways and workflows to support further research and development.

Core Mechanism: Inhibition of Glutathione S-Transferases (GSTs)

The most well-characterized diuretic-independent effect of this compound is its potent inhibition of Glutathione S-Transferases (GSTs).[3] GSTs are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotics and electrophilic compounds.[10] In the context of cancer, overexpression of GSTs, particularly GST Pi 1 (GSTP1-1), is a significant mechanism of multidrug resistance, as they can detoxify chemotherapeutic agents.[11][12][13]

This compound acts as both a substrate and a potent inhibitor of several GST isozymes, including alpha (A), mu (M), pi (P), and omega (O) classes.[11][14] Inhibition can occur through two primary mechanisms:

  • Reversible Inhibition: Both this compound and its glutathione conjugate (EA-GSH) can reversibly bind to and inhibit GSTs.[14][15] The EA-GSH conjugate, in fact, is often a more potent inhibitor than the parent drug.[14][15][16]

  • Covalent Binding: The α,β-unsaturated ketone moiety of this compound can undergo a Michael addition reaction with the thiol group of cysteine residues on the GST enzyme, such as Cys47 of GSTP1-1, leading to covalent inactivation.[14][17] This covalent binding is itself reversible, with the catalytic activity being restorable in the presence of excess glutathione.[14][17]

The inhibition of GSTs by this compound leads to a depletion of intracellular glutathione and an increase in cellular oxidative stress, which can sensitize cancer cells to alkylating agents and other chemotherapies.[11][18]

Quantitative Data: GST Inhibition
CompoundGST IsozymeInhibition ParameterValue (µM)
This compoundHuman Lung GST-piKi11.5
This compound-GSH ConjugateHuman Lung GST-piKi1.5
This compoundRat GST (pi-class)I503.3 - 4.8
This compoundRat GST (alpha-class)I504.6 - 6.0
This compoundHuman GST (pi-class)I50<0.1 - 1.2
This compound-GSH ConjugateHuman GST (pi-class)I50<0.1 - 1.2

Data compiled from references[14][16].

Signaling Pathway: this compound and GST Interaction

cluster_inhibition Inhibition Mechanisms cluster_conjugation Substrate Activity cluster_consequence Cellular Consequence EA This compound (EA) GST Glutathione S-Transferase (GST) EA->GST Reversible Inhibition EAGSH EA-GSH Conjugate EA->EAGSH Covalent Covalent Adduct (Inactive GST) EA->Covalent Michael Addition (Reversible) GSH Glutathione (GSH) GSH->EAGSH GST->EAGSH Catalyzes Detox Detoxification of Chemotherapeutics GST->Detox Enables GST->Detox EAGSH->GST Potent Reversible Inhibition Resistance Drug Resistance Detox->Resistance Leads to Covalent->GST EA This compound GSH_dep GSH Depletion EA->GSH_dep ROS ↑ Reactive Oxygen Species (ROS) GSH_dep->ROS Mito Mitochondria ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis cluster_nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Complex Destruction Complex (APC/Axin/GSK-3β) Receptor->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Promotes Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TargetGenes Target Gene Expression (e.g., Cyclin D1) BetaCatenin->TargetGenes LEF1 LEF-1 LEF1->TargetGenes Binds Proliferation Cell Proliferation TargetGenes->Proliferation EA This compound EA->BetaCatenin Suppresses Promoter Activity EA->LEF1 Directly Binds & Destabilizes Complex cluster_apoptosis Apoptosis Assay cluster_cycle Cell Cycle Analysis start Seed Cancer Cells treat Treat with this compound (Varying Concentrations & Times) start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest stain_apop Stain with Annexin V-FITC / PI harvest->stain_apop fix Fix Cells (e.g., Ethanol) harvest->fix flow_apop Analyze via Flow Cytometry stain_apop->flow_apop result_apop Quantify Apoptotic Cell Population flow_apop->result_apop stain_cycle Stain DNA with Propidium Iodide (PI) fix->stain_cycle flow_cycle Analyze via Flow Cytometry stain_cycle->flow_cycle result_cycle Determine Cell Distribution in Phases (G0/G1, S, G2/M) flow_cycle->result_cycle

References

The Michael Acceptor of Ethacrynic Acid: A Technical Guide to its Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (EA) is a potent loop diuretic that has garnered significant interest beyond its primary clinical application due to its unique chemical properties.[1][2][3] At the heart of its multifaceted biological activity lies an α,β-unsaturated ketone moiety, which functions as a Michael acceptor.[1][4][5] This electrophilic center allows this compound to form covalent adducts with nucleophiles, most notably the thiol groups of cysteine residues in proteins and the endogenous antioxidant glutathione (GSH).[4][6] This reactivity is central to its mechanism of action as an inhibitor of various enzymes and its influence on critical cellular signaling pathways. This technical guide provides an in-depth exploration of the chemical structure and reactivity of this compound's Michael acceptor, offering valuable insights for researchers in drug development and chemical biology.

Chemical Structure and Reactivity

This compound is a phenoxyacetic acid derivative characterized by an α,β-unsaturated ketone.[1] This structural feature is the key to its reactivity, making it susceptible to a Michael addition reaction. In this reaction, a nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a covalent bond.[7] The primary biological nucleophiles that react with this compound are thiols, such as the cysteine residues present in proteins and the tripeptide glutathione (GSH).[6] This covalent modification is often reversible, and the rate of both the forward and reverse reactions can be influenced by factors such as pH and the concentration of other thiols.[5][6]

The reactivity of the Michael acceptor in this compound analogs can be modulated through chemical modifications. For instance, introducing a hydroxyl group at the ortho-position of the α,β-unsaturated carbonyl can enhance its chemical reactivity through the formation of an intramolecular hydrogen bond.[8] Such modifications have been shown to correlate with increased antiproliferative activities.[4]

Reactivity with Glutathione and Cysteine

The reaction of this compound with glutathione is a crucial aspect of its biological activity. This conjugation can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs).[9][10] Interestingly, both this compound and its glutathione conjugate are potent inhibitors of GSTs, with the conjugate often exhibiting stronger inhibition.[9][10][11] This inhibition is a key mechanism by which this compound can reverse resistance to certain chemotherapeutic agents.[9][10]

The covalent binding of this compound to cysteine residues in proteins is another critical interaction. For example, it has been shown to bind to Cys34 of human albumin.[12] This reactivity is also responsible for its inhibition of enzymes where a cysteine residue is present in the active site.[13] The reversibility of this covalent bond has been demonstrated, with the catalytic activity of enzymes like GST P1-1 being restored upon incubation with an excess of glutathione.[6][7]

Quantitative Analysis of Reactivity

The reactivity of this compound and its derivatives has been quantified through various studies, providing valuable data for understanding its biological effects. The following tables summarize key quantitative data on its inhibition of glutathione S-transferases and its antiproliferative activity.

Table 1: Inhibition of Glutathione S-Transferases (GSTs) by this compound and its Glutathione Conjugate

GST ClassInhibitorI50 (µM)Inhibition MechanismReference
Pi (π)This compound11.5Non-competitive[9]
Pi (π)This compound-GSH Conjugate1.5Competitive[9]
Alpha (α)This compound4.6 - 6.0Reversible[7]
Mu (µ)This compound0.3 - 1.9Reversible[7]
Pi (π)This compound3.3 - 4.8Reversible[7]
Alpha (α)This compound-GSH Conjugate0.8 - 2.8Reversible[7]
Mu (µ)This compound-GSH Conjugate< 0.1 - 1.2Reversible[7]
Pi (π)This compound-GSH Conjugate11Reversible[7]

Table 2: Antiproliferative Activity of an this compound Analog (Compound 8)

Cell LineCancer TypeIC50 (nM)Reference
HL60Promyelocytic Leukemia15[4]
A549Lung Carcinoma41.2[4]
PC3Prostate Cancer68.7[4]
MCF7Breast Cancer61.5[4]

Modulation of Signaling Pathways

The covalent modification of proteins by this compound's Michael acceptor can significantly impact cellular signaling pathways.

Wnt/β-catenin Pathway

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[14][15] It has been shown to directly bind to the transcription factor LEF-1, which destabilizes the LEF-1/β-catenin complex and leads to a decrease in the expression of Wnt target genes like cyclin D1 and fibronectin.[15] This inhibition of the Wnt pathway contributes to the selective toxicity of this compound towards chronic lymphocytic leukemia (CLL) cells.[15]

Wnt_Pathway_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex Dishevelled->DestructionComplex Inhibits GSK3b GSK3β APC APC Axin Axin BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation LEF1 LEF-1 BetaCatenin->LEF1 Translocates to Nucleus and Binds TargetGenes Target Gene Expression (e.g., Cyclin D1) LEF1->TargetGenes Activates EA This compound EA->LEF1 Binds and Destabilizes β-catenin complex

Wnt/β-catenin pathway inhibition by this compound.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels through degradation mediated by Keap1. Upon exposure to electrophiles or oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[16] this compound, being an electrophile, can activate the Nrf2 pathway, leading to the upregulation of these protective genes.[16]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA This compound (Electrophile) Keap1 Keap1 EA->Keap1 Reacts with Cysteine Residues, causing Nrf2 release Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Keap1->Ub E3 Ligase Activity Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_nuc->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

Glutathione (GSH) Conjugation Assay (In Vitro)

This protocol is a generalized procedure based on methodologies described in the literature for assessing the chemical and enzymatic conjugation of this compound with glutathione.[17]

Objective: To determine the rate of non-enzymatic and enzymatic conjugation of this compound with GSH.

Materials:

  • This compound

  • Reduced glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Liver cytosol (as a source of Glutathione S-transferases)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., acetonitrile/water with trifluoroacetic acid)

  • UV detector for HPLC

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of GSH in phosphate buffer.

    • Prepare liver cytosol according to standard laboratory procedures.

  • Non-Enzymatic Conjugation:

    • In a microcentrifuge tube, combine phosphate buffer, GSH solution, and this compound solution to the desired final concentrations.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate any proteins.

    • Analyze the supernatant by HPLC to quantify the remaining this compound and the formation of the this compound-GSH conjugate.

  • Enzymatic Conjugation:

    • Follow the same procedure as for non-enzymatic conjugation, but include liver cytosol in the reaction mixture.

    • Run a control reaction without this compound to account for any background reactions.

    • Run a control reaction without liver cytosol to determine the non-enzymatic rate under the same conditions.

  • Data Analysis:

    • Calculate the rate of disappearance of this compound and the rate of formation of the conjugate.

    • The enzymatic rate can be determined by subtracting the non-enzymatic rate from the total rate observed in the presence of liver cytosol.

GSH_Conjugation_Workflow start Start prep_reagents Prepare Reagents (EA, GSH, Buffer, Cytosol) start->prep_reagents setup_rxn Set up Reaction Mixtures (Non-enzymatic and Enzymatic) prep_reagents->setup_rxn incubate Incubate at 37°C setup_rxn->incubate sample Take Aliquots at Time Points incubate->sample sample->incubate Continue Incubation quench Quench Reaction (e.g., with Acetonitrile) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Quantify Reactants and Products hplc->analyze end End analyze->end

Workflow for in vitro GSH conjugation assay.

Cell Viability Assay (MTS Assay)

This protocol is a generalized procedure for assessing the antiproliferative effects of this compound and its analogs on cancer cell lines.[13]

Objective: To determine the IC50 value of a compound on a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., HL60, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., this compound analog)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 2.5 x 10^3 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable curve-fitting software.

Conclusion

The Michael acceptor of this compound is a key structural feature that underpins its diverse biological activities. Its ability to covalently modify nucleophilic residues, particularly cysteine and glutathione, leads to the inhibition of enzymes and the modulation of critical signaling pathways. A thorough understanding of the chemical reactivity of this moiety, supported by quantitative data and detailed experimental protocols, is essential for researchers and scientists in the field of drug development. The insights provided in this technical guide can aid in the design of novel therapeutic agents that leverage the unique properties of the this compound scaffold and its reactive Michael acceptor.

References

Methodological & Application

Ethacrynic Acid in Oncology: Application Notes and Protocols for In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethacrynic acid (EA) in preclinical in vivo cancer models. EA, a well-established diuretic, has garnered significant interest in oncology due to its potent inhibition of Glutathione S-transferases (GSTs), a key family of enzymes implicated in cellular detoxification and the development of therapeutic resistance. By targeting GSTs, EA can sensitize cancer cells to conventional chemotherapies and exert direct anti-tumor effects through the modulation of critical signaling pathways.

Mechanism of Action

This compound's primary anti-cancer mechanism revolves around its function as a GST inhibitor. GSTs contribute to drug resistance by catalyzing the conjugation of glutathione (GSH) to chemotherapeutic agents, thereby neutralizing them. EA covalently binds to GSTs, inactivating them and leading to an accumulation of cytotoxic drugs within cancer cells.[1] Furthermore, the depletion of GSH and inhibition of GSTs can induce oxidative stress and trigger apoptosis.

Beyond GST inhibition, EA has been shown to modulate key oncogenic signaling pathways. Notably, it can inhibit the Wnt/β-catenin signaling cascade, which is crucial for cancer cell proliferation, stemness, and metastasis.[2][3] Additionally, in combination with other targeted therapies like epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), EA can suppress the MAPK/ERK signaling pathway, further impeding tumor growth and survival.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound across various cancer cell lines and its efficacy in in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MCF7Breast CancerVaries[1]
MDA-MB-231Breast CancerVaries[1]
4T1Breast CancerVaries[2]
A549Non-Small Cell Lung CancerVaries[1]
H1975Non-Small Cell Lung CancerVaries[5]
DU145Prostate CancerVaries[1]
OPM-2Multiple MyelomaVaries[6]
U-266Multiple MyelomaVaries[6]
RPMI-8226Multiple MyelomaVaries[6]
KMS-18Multiple MyelomaVaries[6]
MPC11Multiple MyelomaVaries[6]

Note: IC50 values for EA can vary significantly depending on the specific experimental conditions and the duration of exposure.

Table 2: In Vivo Efficacy of this compound Treatment

Cancer ModelAnimal ModelTreatment ProtocolTumor Growth InhibitionReference
Breast Cancer (4T1 xenograft)Balb/c mice250 µ g/day EA with Afatinib (20 mg/kg) or Neratinib (20 mg/kg) for 3 weeksSynergistic inhibition of tumor growth[2]
Non-Small Cell Lung Cancer (A549 & H1975 xenografts)Balb/c mice20 mg/kg EA with 25 mg/kg Afatinib via intragastric administration for 3 weeksEnhanced anti-tumor effects[5]
Prostate Cancer (DU145 xenograft)Mice50 mg/kg EA injection49% reduction in tumor weight[1]
Multiple Myeloma (MPC11 xenograft)BALB/c miceEA treatment (dose not specified)Significantly reduced tumor growth and prolonged survival[6]
Lung Cancer (A549 cells)MiceInjection of 3 mg/kg EA-treated A549 cells50% reduction in lung cancer surface area[1]
MyelomaMice450 µ g/day EA orally for 60 daysSignificantly reduced tumor growth and increased overall survival[1]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Syngeneic Breast Cancer Mouse Model

This protocol is based on the methodology used to assess the synergistic effect of EA with EGFR TKIs.[2]

1. Cell Culture and Animal Model:

  • Culture 4T1 breast cancer cells in appropriate media.
  • Use female Balb/c mice, 6-8 weeks old.

2. Tumor Implantation:

  • Harvest 4T1 cells and resuspend in sterile PBS.
  • Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
  • Monitor tumor growth regularly using calipers.

3. Treatment Protocol:

  • When tumors reach a volume of approximately 62.5 mm³, randomize mice into treatment groups (e.g., Vehicle control, EA alone, TKI alone, EA + TKI).
  • Prepare EA for administration (e.g., dissolved in a suitable vehicle for oral gavage or intraperitoneal injection).
  • Administer EA at a dose of 250 µ g/day .
  • Co-administer the EGFR TKI (e.g., Afatinib at 20 mg/kg) according to the experimental design.
  • Continue treatment for 3 weeks.

4. Efficacy Evaluation:

  • Measure tumor volume 2-3 times per week.
  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting).

Protocol 2: Assessment of this compound in a Non-Small Cell Lung Cancer Xenograft Model

This protocol is adapted from studies investigating EA in combination with afatinib.[5]

1. Cell Culture and Animal Model:

  • Culture A549 or H1975 NSCLC cells.
  • Use immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.

2. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.
  • Allow tumors to establish and grow to a palpable size.

3. Treatment Protocol:

  • Once tumors reach a diameter of ~5 mm, randomize mice into treatment groups.
  • Administer EA (20 mg/kg) and Afatinib (25 mg/kg) via intragastric gavage.
  • Treat animals daily for 3 weeks.

4. Efficacy Evaluation:

  • Monitor tumor growth by caliper measurements throughout the study.
  • At the study endpoint, sacrifice the animals, and harvest the tumors for weighing and subsequent molecular analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Culture (e.g., 4T1, A549) implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model Animal Model Selection (e.g., Balb/c, Nude mice) animal_model->implantation randomization Randomization into Treatment Groups implantation->randomization treatment Daily Administration of This compound +/- Co-treatment randomization->treatment monitoring Tumor Growth Monitoring (Caliper Measurements) treatment->monitoring endpoint Endpoint Analysis: Tumor Weight & Molecular Studies monitoring->endpoint gst_inhibition EA This compound GST Glutathione S-transferase (GST) EA->GST Inhibits CellDeath Increased Cell Death (Apoptosis) EA->CellDeath Promotes InactiveChemo Inactive Conjugate GST->InactiveChemo Detoxification DrugResistance Drug Resistance GST->DrugResistance GSH Glutathione (GSH) GSH->GST Chemo Chemotherapeutic Agent Chemo->GST Chemo->CellDeath Enhanced Cytotoxicity InactiveChemo->DrugResistance wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus & Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation EA This compound EA->BetaCatenin Inhibits (Promotes Degradation) mapk_pathway EGFR_TKI EGFR TKI EGFR EGFR EGFR_TKI->EGFR Inhibits EA This compound ERK ERK1/2 EA->ERK Inhibits (in combination) Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Assay of Ethacrynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for the quantitative analysis of ethacrynic acid in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent loop diuretic used in the treatment of edema and hypertension. Accurate and precise analytical methods are crucial for its quantification in drug substances and products to ensure safety and efficacy. This document describes a validated, stability-indicating HPLC method that can separate this compound from its degradation products, making it suitable for routine quality control and stability studies.

Chromatographic System

A reliable HPLC system equipped with a UV detector is required. The components and their specifications are detailed below.

ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., Spherisorb ODS II, 3 µm, or equivalent)
Data Acquisition Chromatography Data Station

Materials and Reagents

  • This compound Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or purified)

  • Sample of this compound for analysis

Experimental Protocols

Preparation of Mobile Phase

A stability-indicating isocratic HPLC method utilizes a mobile phase consisting of 0.1% (v/v) formic acid in water, methanol, and acetonitrile.[1]

Procedure:

  • To prepare the 0.1% formic acid solution, add 1 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • The mobile phase is a mixture of the 0.1% formic acid solution, methanol, and acetonitrile in a ratio of 45:8:47 (v/v/v).[1]

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions

Stock Standard Solution (20 mg/mL):

  • Accurately weigh approximately 100 mg of this compound Reference Standard.

  • Dissolve the standard in 5.0 mL of acetonitrile in a volumetric flask.[1]

Working Standard Solutions (0.5 - 500 µg/mL):

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 0.5 to 500 µg/mL.[1] These solutions are used to establish the calibration curve.

Preparation of Sample Solutions

The preparation of sample solutions will depend on the formulation (e.g., tablets, injections). The following is a general procedure for tablets.

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 1 mg/mL) and transfer it to a suitable volumetric flask.

  • Add a portion of the diluent (mobile phase) and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Spherisorb ODS II (3 µm) or equivalent C18 column
Mobile Phase 0.1% Formic Acid in Water:Methanol:Acetonitrile (45:8:47, v/v/v)[1]
Flow Rate Typically 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 275 nm[2]
Run Time Sufficient to allow for the elution of this compound and any potential degradation products.

System Suitability

Before sample analysis, the chromatographic system must meet the following suitability parameters. These are general requirements, and specific methods may have different limits.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Data Presentation

The quantitative data for the HPLC assay of this compound is summarized in the tables below.

Table 1: Linearity Data
Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
0.5 - 500[1]y = 8.9523x + 3.1103[1]1.0000[1]
Table 2: Sensitivity Data
ParameterValue
Limit of Detection (LOD) 0.2 µg/mL[1]
Limit of Quantification (LOQ) 0.5 µg/mL[1]
Table 3: Precision Data
Precision Level% RSD
Repeatability (Intra-day) < 2.0
Intermediate Precision (Inter-day) < 2.0
Table 4: Accuracy Data
Spiked Concentration (µg/mL)Mean Recovery (%)
Low98.0 - 102.0
Medium98.0 - 102.0
High98.0 - 102.0

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatographic_Run Chromatographic Run HPLC_System->Chromatographic_Run Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Experimental workflow for the HPLC assay of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

References

Application Notes and Protocols for Glutathione S-transferase (GST) Activity Assay with Ethacrynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a superfamily of phase II detoxification enzymes pivotal in cellular defense against a wide array of xenobiotics and endogenous electrophilic compounds. By catalyzing the conjugation of reduced glutathione (GSH) to these substrates, GSTs render them more water-soluble and facilitate their excretion from the cell. This enzymatic activity is a critical mechanism in drug metabolism and the protection of cells from oxidative stress. Ethacrynic acid (EA), a potent diuretic, is a well-characterized substrate and inhibitor of GSTs, making it a valuable tool for studying GST activity and its implications in drug development and disease. These application notes provide detailed protocols for the assay of GST activity using this compound as a substrate, summarize key quantitative data, and illustrate the broader context of GST function in cellular signaling.

Principle of the Assay

The Glutathione S-transferase (GST) activity assay with this compound is based on the enzymatic conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic center of this compound. This reaction is catalyzed by GST and results in the formation of an S-(2,3-dichloro-4-carboxyphenoxy)acetyl glutathione conjugate. The formation of this conjugate can be monitored spectrophotometrically by measuring the increase in absorbance at 270 nm. The rate of this increase in absorbance is directly proportional to the GST activity in the sample.

Data Presentation

The following table summarizes key quantitative data for the interaction of this compound and its glutathione conjugate with various Glutathione S-transferase isozymes.

ParameterGST Isozyme ClassValueSpeciesCommentsReference
Inhibition Constant (Ki) Pi (π)11.5 µMHuman LungThis compound as an inhibitor.
Inhibition Constant (Ki) Pi (π)1.5 µMHuman LungThis compound-GSH conjugate as an inhibitor.
50% Inhibitory Concentration (I50) Alpha (α)4.6 - 6.0 µMHuman and RatThis compound as an inhibitor.
50% Inhibitory Concentration (I50) Mu (µ)0.3 - 1.9 µMHuman and RatThis compound as an inhibitor.
50% Inhibitory Concentration (I50) Pi (π)3.3 - 4.8 µMHuman and RatThis compound as an inhibitor.
50% Inhibitory Concentration (I50) Alpha (α)0.8 - 2.8 µMHuman and RatThis compound-GSH conjugate as an inhibitor.
50% Inhibitory Concentration (I50) Mu (µ)< 0.1 - 1.2 µMHuman and RatThis compound-GSH conjugate as an inhibitor.
50% Inhibitory Concentration (I50) Pi (π)11.0 µMHuman and RatThis compound-GSH conjugate as an inhibitor.
Michaelis Constant (Km) for this compound Not specified94 µMRat Liver CytosolEnzymatic conjugation of this compound.
Michaelis Constant (Km) for GSH Not specified1.2 mMRat Liver CytosolEnzymatic conjugation of this compound.
Maximum Velocity (Vmax) Not specified533 nmol/min/mg proteinRat Liver CytosolEnzymatic conjugation of this compound.

Experimental Protocols

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 6.5): Prepare a solution of 100 mM potassium phosphate and adjust the pH to 6.5 using potassium hydroxide (KOH) or phosphoric acid (H₃PO₄). Store at 4°C.

  • 100 mM Reduced Glutathione (GSH) Stock Solution: Dissolve the appropriate amount of reduced glutathione in deionized water to make a 100 mM stock solution. Prepare this solution fresh on the day of the experiment and keep it on ice.

  • 10 mM this compound (EA) Stock Solution: Dissolve the appropriate amount of this compound in absolute ethanol to make a 10 mM stock solution. Store at -20°C, protected from light.

  • Sample Preparation (Cell Lysate or Tissue Homogenate):

    • Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

    • Resuspend the cell pellet in ice-cold 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA.

    • Lyse the cells by sonication or homogenization.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic GST, for the assay.

    • Determine the protein concentration of the supernatant using a standard protein assay method (e.g., Bradford or BCA).

Spectrophotometric GST Activity Assay Protocol

This protocol is designed for a total reaction volume of 1 mL in a quartz cuvette. The volumes can be scaled down for use in a 96-well plate format, ensuring the use of a UV-transparent plate.

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture for each sample and a blank as follows:

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 6.5)

    • 100 µL of 100 mM GSH Stock Solution (final concentration: 10 mM)

    • 10 µL of the sample (cell lysate or purified enzyme). For the blank, add 10 µL of the sample buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of the Reaction: Add 10 µL of 10 mM this compound Stock Solution (final concentration: 0.1 mM) to the reaction mixture. Mix immediately by gentle inversion.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 270 nm for 5 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₂₇₀/min) from the linear portion of the curve.

    • Subtract the rate of the blank reaction (non-enzymatic conjugation) from the rate of the sample reaction to obtain the enzyme-catalyzed rate.

    • Calculate the GST activity using the following formula: GST Activity (µmol/min/mg) = (ΔA₂₇₀/min) / (ε * b) * (Total Volume / Sample Volume) / (Protein Concentration) Where:

      • ΔA₂₇₀/min is the rate of absorbance change per minute.

      • ε is the molar extinction coefficient of the this compound-GSH conjugate at 270 nm. (Note: The exact value for the conjugate should be determined experimentally or obtained from the literature. If unavailable, results can be expressed as ΔA₂₇₀/min/mg protein).

      • b is the path length of the cuvette (typically 1 cm).

      • Total Volume is the final volume of the reaction mixture (1 mL).

      • Sample Volume is the volume of the enzyme sample added (0.01 mL).

      • Protein Concentration is the concentration of protein in the sample in mg/mL.

Visualizations

Experimental Workflow

GST_Assay_Workflow Experimental Workflow for GST Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - K-Phosphate Buffer - GSH Solution - this compound Solution Mix Prepare Reaction Mixture: - Buffer - GSH - Sample/Blank Reagents->Mix Sample Prepare Sample: - Cell Lysate or - Tissue Homogenate Sample->Mix Preincubation Pre-incubate at 25°C for 5 min Mix->Preincubation Initiate Initiate with this compound Preincubation->Initiate Measure Measure Absorbance at 270 nm Initiate->Measure Calculate_Rate Calculate ΔA₂₇₀/min Measure->Calculate_Rate Calculate_Activity Calculate GST Specific Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for the spectrophotometric GST activity assay.

GST in MAPK Signaling Pathway

MAPK_Pathway Role of GSTP1 in MAPK Signaling Pathway cluster_stress Cellular Stress cluster_mapk MAPK Cascade cluster_response Cellular Response Stress Oxidative Stress / UV Radiation ASK1 ASK1 Stress->ASK1 GSTP1 GSTP1 Stress->GSTP1 Dissociation MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis CRAF CRAF MEK MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation GSTP1->JNK Inhibition GSTP1->CRAF Chaperone Activity (Activation)

Caption: GSTP1 modulates the MAPK signaling pathway.

Application Notes and Protocols: Utilizing Ethacry-nic Acid to Investigate Oxidative Stress in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (EA) is a potent diuretic that has garnered significant interest in cell biology and cancer research due to its ability to induce oxidative stress. These application notes provide a comprehensive guide for utilizing EA to study the mechanisms of oxidative stress and its downstream effects, such as apoptosis, in a cell culture setting.

EA's primary mechanism of action in this context is the inhibition of glutathione S-transferases (GSTs), a family of enzymes crucial for cellular detoxification. By inhibiting GSTs, EA disrupts the cellular redox balance in two main ways: direct enzyme inhibition and depletion of the cellular antioxidant glutathione (GSH) through the formation of an EA-GSH conjugate.[1][2][3][4] This depletion of GSH leads to an accumulation of reactive oxygen species (ROS), thereby inducing a state of oxidative stress.[1][5]

The controlled induction of oxidative stress by EA makes it a valuable tool for:

  • Investigating the cellular response to oxidative damage.

  • Studying the role of the Nrf2 signaling pathway in the antioxidant response.

  • Elucidating the mechanisms of ROS-mediated apoptosis.

  • Screening for potential therapeutic agents that can mitigate oxidative stress.

Mechanism of Action: Inducing Oxidative Stress

This compound induces oxidative stress primarily through its interaction with the glutathione system. This process can be summarized in the following steps:

  • Inhibition of Glutathione S-Transferases (GSTs): EA is a potent inhibitor of several GST isoenzymes, including GSTA1-1, GSTA3-3, and GSTP1-1.[1][2] GSTs are critical for detoxifying a wide range of endogenous and exogenous electrophilic compounds.

  • Glutathione (GSH) Depletion: EA, being an α,β-unsaturated ketone, can act as a substrate for GSTs, leading to the formation of a glutathione conjugate (EA-GSH).[1][4] This conjugation reaction consumes cellular GSH, a key antioxidant.

  • Increased Reactive Oxygen Species (ROS): The depletion of the cellular GSH pool impairs the cell's ability to neutralize ROS. This imbalance results in a significant increase in intracellular ROS levels, leading to oxidative stress.[1][6]

  • Induction of Apoptosis: The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis.[5][7]

  • Activation of the Nrf2 Pathway: In response to oxidative stress, the transcription factor Nrf2 is activated. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression as a cellular defense mechanism.[8][9][10]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its impact on various cellular parameters, as reported in the literature. It is important to note that these values can be cell-line dependent.

Cell LineIC50 (µM)Exposure Time (h)Reference
Chronic Lymphocytic Leukemia (CLL)8.56 ± 3Not Specified[11]
4T1 (Murine Breast Cancer)25.23Not Specified[12]
MDA-MB-231 (Human Breast Cancer)39.64Not Specified[12]
MCF-7 (Human Breast Cancer)45.53Not Specified[12]
DLD-1 (Human Colon Cancer)60 - 100Not Specified[1]
A549 (Human Lung Cancer)87.0348[1]
H1975 (Human Lung Cancer)99.5448[1]

Table 1: IC50 Values of this compound in Various Cell Lines. This table provides the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, indicating its cytotoxic potency.

ParameterCell LineEA Concentration (µM)Time (h)Observed EffectReference
ROS ProductionHL-60401Maximal H2O2 levels reached[6][13]
Mitochondrial PotentialHL-60406Decrease in mitochondrial transmembrane potential[13][14]
Cytochrome c ReleaseHL-60406-12Time-dependent release from mitochondria[13][14]
ApoptosisHL-604024~40% apoptotic cells[13]

Table 2: this compound-Induced Oxidative Stress and Apoptotic Events in HL-60 Cells. This table details the time course of key events in oxidative stress and apoptosis induction in the HL-60 human leukemia cell line following treatment with this compound.

Experimental Protocols

Protocol 1: Preparation and Application of this compound

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) by dissolving the powder in DMSO or ethanol. Store the stock solution in aliquots at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations using complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.

  • Cell Treatment: a. Plate the cells at an appropriate density and allow them to adhere overnight. b. The next day, remove the existing medium and replace it with the medium containing the desired concentration of this compound. c. A vehicle control (medium with the same concentration of DMSO or ethanol used for the highest EA concentration) should always be included. d. Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) before proceeding with downstream assays.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA

  • DMSO

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • DCFH-DA Stock Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Store in aliquots at -20°C, protected from light.

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • DCFH-DA Loading: a. After the treatment period, remove the medium and wash the cells once with warm PBS. b. Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium. c. Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement: a. After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. b. Add PBS to each well. c. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry (FL1 channel). d. The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10X Annexin V Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1. Both adherent and suspension cells can be used.

  • Cell Harvesting: a. For suspension cells, collect the cells by centrifugation. b. For adherent cells, collect the culture supernatant (containing detached apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.

  • Cell Staining: a. Wash the cells twice with cold PBS. b. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. c. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. d. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour. c. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells
    • Annexin V+ / PI- : Early apoptotic cells
    • Annexin V+ / PI+ : Late apoptotic/necrotic cells
    • Annexin V- / PI+ : Necrotic cells

Protocol 4: Determination of Cellular Glutathione (GSH) Levels

This protocol describes a colorimetric assay to measure the total glutathione content in cell lysates.

Materials:

  • Glutathione Assay Kit (commercially available kits are recommended)

  • PBS

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with this compound as described in Protocol 1. b. After treatment, wash the cells with cold PBS and collect them by scraping or trypsinization. c. Lyse the cells according to the instructions provided with the glutathione assay kit. This typically involves using a specific lysis buffer and may include a deproteination step.

  • Assay Procedure: a. Follow the manufacturer's protocol for the glutathione assay kit. This generally involves the reaction of GSH in the sample with a chromogen, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product. b. The absorbance is measured at the appropriate wavelength (e.g., 412 nm).

  • Quantification: a. Generate a standard curve using known concentrations of GSH. b. Determine the GSH concentration in the samples by comparing their absorbance to the standard curve. c. Normalize the GSH content to the total protein concentration of the cell lysate.

Signaling Pathways and Visualizations

This compound-Induced Oxidative Stress Pathway

The following diagram illustrates the primary mechanism by which this compound induces oxidative stress through the inhibition of glutathione S-transferase and depletion of glutathione.

EA_Oxidative_Stress EA This compound GST Glutathione S-Transferase (GST) EA->GST Inhibits GSH Glutathione (GSH) EA->GSH Conjugates with EA_GSH EA-GSH Conjugate GST->EA_GSH GSH->EA_GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Mechanism of this compound-induced oxidative stress.

Nrf2 Signaling Pathway Activation

This diagram shows the activation of the Nrf2 signaling pathway as a cellular response to the oxidative stress induced by this compound.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA This compound Oxidative_Stress Oxidative Stress EA->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Activation of the Nrf2 pathway by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying this compound-induced oxidative stress in cell culture.

Experimental_Workflow cluster_assays Downstream Assays start Start: Plate Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate for Desired Time Points treatment->incubation ros_assay ROS Measurement (e.g., DCFH-DA) incubation->ros_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay gsh_assay GSH Level Measurement incubation->gsh_assay nrf2_assay Nrf2 Activation (e.g., Western Blot) incubation->nrf2_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis apoptosis_assay->data_analysis gsh_assay->data_analysis nrf2_assay->data_analysis

Caption: Workflow for studying EA-induced oxidative stress.

References

Application Notes and Protocols for an In Vitro Model of Ethacrynic Acid-Induced Ototoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid, a potent loop diuretic, is known to have ototoxic side effects, which can lead to transient or permanent hearing loss.[1][2] The primary mechanism of this compound-induced ototoxicity involves damage to the stria vascularis in the cochlea, leading to a reduction in the endocochlear potential essential for hearing.[1][2] This is primarily caused by the inhibition of the Na-K-2Cl cotransporter and ischemia resulting from vasoconstriction.[1][2] Subsequent cellular stress can lead to the generation of reactive oxygen species (ROS) and apoptosis in cochlear hair cells. Understanding these mechanisms is crucial for the development of otoprotective strategies.

This document provides detailed application notes and protocols for establishing an in vitro model of this compound-induced ototoxicity using the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line. This immortalized mouse auditory cell line expresses key markers of cochlear hair cells and is a widely used and reliable model for ototoxicity studies.[3][4]

In Vitro Model: HEI-OC1 Cell Line

The HEI-OC1 cell line, derived from the organ of Corti of an Immortomouse™, is a valuable tool for screening ototoxic compounds and investigating the cellular and molecular mechanisms of ototoxicity.[3] These cells are conditionally immortalized and proliferate at 33°C in the presence of interferon-gamma (IFN-γ), and can be induced to differentiate at 39°C in the absence of IFN-γ. For ototoxicity studies, HEI-OC1 cells are typically cultured under permissive (proliferating) conditions.

Experimental Protocols

The following protocols provide a framework for assessing this compound-induced ototoxicity in HEI-OC1 cells. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Cell Culture and Treatment
  • Cell Culture:

    • Culture HEI-OC1 cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 50 U/mL recombinant mouse IFN-γ.

    • Maintain the cells in a humidified incubator at 33°C with 10% CO2.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • The final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤ 0.1%).

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound. A suggested starting range, based on organ of Corti explant studies, is 0.1 to 10 µg/mL. It is recommended to perform a dose-response curve to determine the optimal concentrations for your specific assays.

    • Include a vehicle control (medium with the solvent at the same concentration used for the drug dilutions) in all experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed HEI-OC1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 33°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Seeding and Treatment: Seed and treat HEI-OC1 cells in a 96-well plate as described in the cell viability protocol.

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells with warm phosphate-buffered saline (PBS).

  • Incubation: Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 33°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Protocol 4: Apoptosis Assay (Caspase-3 Activity)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment in a 6-well plate, collect the cells and lyse them using a lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50 µg of protein from each sample.

    • Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the fold increase in caspase-3 activity compared to the vehicle-treated control after normalizing to the protein concentration.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on HEI-OC1 Cell Viability

This compound (µg/mL)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
182.1 ± 6.1
565.7 ± 5.5
1048.9 ± 7.3
(Note: Data are representative and should be determined experimentally.)

Table 2: Effect of this compound on ROS Production and Caspase-3 Activity in HEI-OC1 Cells

TreatmentROS Production (Fold Change) ± SDCaspase-3 Activity (Fold Change) ± SD
Vehicle Control1.0 ± 0.11.0 ± 0.2
This compound (5 µg/mL)2.8 ± 0.43.5 ± 0.6
This compound (10 µg/mL)4.2 ± 0.75.1 ± 0.8
(Note: Data are representative and should be determined experimentally.)

Visualizations

Signaling Pathway of this compound-Induced Ototoxicity```dot

Ethacrynic_Acid_Ototoxicity EA This compound NKCC1 Na-K-2Cl Cotransporter (Stria Vascularis) EA->NKCC1 Inhibition Ischemia Ischemia & Vasoconstriction NKCC1->Ischemia EP ↓ Endocochlear Potential Ischemia->EP ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Hair Cell Apoptosis Caspase->Apoptosis

Caption: Experimental workflow for in vitro ototoxicity assessment.

Conclusion

The HEI-OC1 cell line provides a robust and reproducible in vitro model for studying the mechanisms of this compound-induced ototoxicity. The protocols outlined in this document offer a comprehensive approach to assessing key toxicological endpoints, including cell viability, oxidative stress, and apoptosis. This model is a valuable tool for screening potential otoprotective compounds and for further elucidating the molecular pathways involved in drug-induced hearing loss.

References

How to prepare ethacrynic acid stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid is a potent loop diuretic that has garnered significant interest in cellular research due to its multifaceted inhibitory actions. It is known to inhibit the Na-K-2Cl (NKCC) cotransporter, glutathione S-transferase (GST), and the Wnt/β-catenin signaling pathway.[1][2] These properties make it a valuable tool for studying a variety of cellular processes, including ion transport, detoxification, and cancer cell proliferation. Proper preparation of this compound stock and working solutions is critical for obtaining reliable and reproducible results in cell culture experiments.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)~30 mg/mL[1][2][3]Fresh, non-hygroscopic DMSO is recommended for optimal solubility.[4]
Ethanol~30 mg/mL[1][2][3]---
Dimethylformamide (DMF)~30 mg/mL[1][2][3]---
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[1][2]For aqueous working solutions, dissolve in ethanol first.
Aqueous BuffersSparingly soluble[1]Direct dissolution in aqueous buffers is not recommended.
Table 2: Storage and Stability of this compound Solutions
Solution TypeStorage TemperatureStabilityNotes
Crystalline SolidRoom Temperature (15-30°C)≥ 4 years[2]Keep in a tightly closed container, away from heat, moisture, and direct light.[5][6]
Stock Solution in Organic Solvent (e.g., DMSO, Ethanol)-20°CUp to 6 months[7]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[7]
-80°CUp to 1 year[4][7]Aliquot to avoid repeated freeze-thaw cycles.[7]
Aqueous Working SolutionRoom TemperatureNot more than one day[1]Prepare fresh from stock solution for each experiment.

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound (MW: 303.14 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh out 30.31 mg of this compound powder.

  • Dissolving: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to 6 months or -80°C for up to 1 year.[4][7]

Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Pre-warmed, sterile cell culture medium

  • Sterile tubes

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Application: Immediately add the freshly prepared working solution to your cell cultures.

  • Control: Prepare a vehicle control using the same concentration of the solvent (e.g., DMSO) used to prepare the stock solution.

Mandatory Visualization

Ethacrynic_Acid_Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP LRP5/6 LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds Proteasome Proteasomal Degradation BetaCatenin->Proteasome TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates EthacrynicAcid This compound EthacrynicAcid->BetaCatenin inhibits expression Nucleus Nucleus

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

References

Troubleshooting & Optimization

Minimizing off-target effects of ethacrynic acid in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ethacrynic acid (EA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a loop diuretic. Its main on-target effect is the inhibition of the Na-K-Cl symporter (NKCC), particularly NKCC2 in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. In a research context, this mechanism can be relevant in studies involving ion transport and fluid balance.

Q2: What are the major known off-target effects of this compound?

The most significant and widely studied off-target effect of this compound is the potent inhibition of Glutathione S-transferases (GSTs).[1][2][3] EA is a known substrate and inhibitor of several GST isoforms, including GSTA, GSTM, and GSTP.[3] Other notable off-target effects include:

  • Cytotoxicity: this compound can induce cell death in various cell types, particularly cancer cells, with IC50 values ranging from 6 to 223 µM depending on the cell line.[1]

  • Inhibition of the Wnt/β-catenin signaling pathway: EA has been shown to inhibit this pathway by directly binding to the transcription factor LEF-1 and destabilizing the LEF-1/β-catenin complex.[4] The IC50 for this effect in some systems is around 3 µM.[5]

  • Inhibition of the NF-κB signaling pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[6]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects requires careful experimental design. Key strategies include:

  • Concentration Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target effects. Refer to the IC50 values in the data tables below to guide your concentration selection. For example, if your primary goal is Wnt/β-catenin inhibition (IC50 ~3 µM), you may be able to use concentrations that have a lesser impact on GSTs (IC50s for some isoforms are in a similar range) or cytotoxicity in certain cell lines (IC50s are often higher).[5]

  • Time-Course Experiments: The off-target effects of this compound can be time-dependent.[1] Perform time-course experiments to determine the optimal incubation time to observe the desired on-target effect before significant off-target effects manifest.

  • Use of Controls: Always include appropriate controls in your experiments. This includes vehicle-treated controls, and if possible, a positive control for the off-target effect you are trying to avoid (e.g., a known GST inhibitor if you are studying NKCC1).

  • Consider this compound Analogs: Several analogs of this compound have been developed with altered activity profiles. Some analogs may have reduced diuretic effects but enhanced GST inhibitory or anti-cancer properties.[7][8][9][10] Researching these may provide a more specific tool for your experimental question.

Q4: Are there alternatives to this compound with fewer off-target effects?

For diuretic research, other loop diuretics like furosemide or bumetanide could be considered, although they also have their own off-target profiles. For GST inhibition, more specific inhibitors have been developed. For Wnt/β-catenin pathway inhibition, a variety of other small molecules are available that may offer greater specificity. The choice of alternative will depend on the specific research question.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly high cytotoxicity observed at concentrations intended for on-target inhibition. 1. The cell line being used is particularly sensitive to the cytotoxic effects of this compound. 2. The incubation time is too long, leading to the accumulation of cytotoxic effects. 3. The observed effect is a combination of on-target and off-target cytotoxicity.1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. 2. Reduce the incubation time. 3. Use a lower, non-toxic concentration of this compound. 4. If studying NKCC1, try to measure the on-target effect at an earlier time point before significant cell death occurs.
No observable on-target effect (e.g., no change in ion flux). 1. The concentration of this compound is too low. 2. The on-target protein (e.g., NKCC1) is not expressed or is expressed at very low levels in your cell model. 3. The assay conditions are not optimal. 4. The this compound solution has degraded.1. Increase the concentration of this compound, being mindful of the IC50 for off-target effects. 2. Confirm the expression of your target protein using techniques like Western blotting or qPCR. 3. Optimize your assay protocol (e.g., incubation time, buffer composition). 4. Prepare a fresh solution of this compound.
Observed effect could be due to either GST inhibition or another off-target effect. This compound has multiple off-target effects that can lead to similar downstream cellular consequences (e.g., apoptosis).1. To test for the involvement of GST inhibition, you can try to rescue the phenotype by adding N-acetyl-L-cysteine (NAC), a precursor to glutathione.[7] 2. Use a more specific inhibitor for the suspected off-target pathway as a comparator. 3. Knockdown the expression of the suspected off-target protein (e.g., GSTP1) using siRNA and see if the effect of this compound is diminished.
Inconsistent results between experiments. 1. Variability in cell density or passage number. 2. Inconsistent preparation of this compound solution. 3. Fluctuation in incubation conditions.1. Maintain consistent cell culture practices, including using cells within a defined passage number range. 2. Prepare fresh this compound solutions for each experiment and ensure complete dissolution. 3. Ensure consistent incubation times, temperature, and CO2 levels.

Data Presentation

Table 1: In Vitro IC50 Values of this compound for On-Target and Off-Target Effects

Target/Effect Cell Line/System IC50 (µM) Reference(s)
On-Target
Na-K-Cl Symporter (NKCC)In vitro data not readily available in search results--
Off-Target
Glutathione S-Transferase (GST) α-classRat and Human4.6 - 6.0[11]
Glutathione S-Transferase (GST) µ-classRat and Human0.3 - 1.9[11]
Glutathione S-Transferase (GST) π-classRat and Human3.3 - 4.8[11]
Wnt/β-catenin SignalingChronic Lymphocytic Leukemia (CLL) cells~3[5]
CytotoxicityChronic Lymphocytic Leukemia (CLL) cells8.56 ± 3[12]
CytotoxicityVarious Cancer Cell Lines6 - 223[1]
CytotoxicityNormal Peripheral Blood Mononuclear Cells34.79 ± 15.97[12]

Experimental Protocols

Protocol 1: Non-Radioactive NKCC Activity Assay (Fluorescent Thallium Influx)

This protocol is adapted from high-throughput screening methods for NKCC inhibitors.[13][14][15][16]

Materials:

  • Cells expressing the NKCC of interest (e.g., LLC-PK1 cells transfected with NKCC2).[14][16]

  • Thallium-based fluorescent indicator kit (e.g., FluxOR™).

  • Chloride-free buffer.

  • Assay buffer containing thallium and chloride.

  • This compound stock solution.

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with injectors.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • On the day of the assay, remove the culture medium.

  • Load the cells with the thallium-sensitive fluorescent dye in a chloride-free buffer according to the kit manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.

  • During the final 10-20 minutes of dye loading, add this compound at the desired concentrations to the appropriate wells. Include a vehicle control and a positive control inhibitor (e.g., furosemide or bumetanide).

  • Place the plate in the fluorescent plate reader.

  • Initiate the assay by injecting the assay buffer containing thallium and chloride.

  • Immediately begin kinetic reading of fluorescence intensity over a period of 60-120 seconds.

  • The rate of fluorescence increase is proportional to the rate of thallium influx and thus NKCC activity.

  • Calculate the inhibition by comparing the rate of influx in the presence of this compound to the vehicle control.

Protocol 2: Glutathione S-Transferase (GST) Inhibition Assay

This protocol is a common method for measuring GST activity using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[17][18][19]

Materials:

  • Purified GST enzyme or cell lysate containing GST.

  • 100 mM CDNB in ethanol.

  • 100 mM reduced glutathione (GSH) in assay buffer.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

  • This compound stock solution in ethanol or DMSO.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare an assay cocktail containing assay buffer, GSH (final concentration 1 mM), and CDNB (final concentration 1 mM).

  • In a 96-well plate or cuvettes, add the assay cocktail.

  • Add different concentrations of this compound to the wells. Include a vehicle control.

  • Pre-incubate the plate/cuvettes at 25°C or 30°C for 5 minutes.

  • Initiate the reaction by adding the GST enzyme or cell lysate.

  • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Ethacrynic_Acid_On_Target_Pathway cluster_cell Epithelial Cell EA This compound NKCC Na-K-Cl Symporter (NKCC1/NKCC2) EA->NKCC Inhibition Ions_in Na+, K+, 2Cl- (Intracellular) NKCC->Ions_in Blocked Ions_out Na+, K+, 2Cl- (Extracellular) Ions_out->NKCC Transport

Figure 1: On-target pathway of this compound.

Ethacrynic_Acid_Off_Target_Pathways cluster_gst GST Inhibition cluster_wnt Wnt/β-catenin Pathway Inhibition cluster_nfkb NF-κB Pathway Inhibition EA This compound GST Glutathione S-Transferase (GST) EA->GST Inhibition LEF1 LEF-1 EA->LEF1 Binds to & Destabilizes Complex IKK IKK Complex EA->IKK Inhibition? Detox Detoxification of Xenobiotics GST->Detox Impaired beta_cat β-catenin Complex β-catenin/LEF-1 Complex beta_cat->Complex LEF1->Complex Gene_exp Target Gene Expression Complex->Gene_exp Inhibited IkBa IκBα NFkB NF-κB IkBa->NFkB Releases Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Conc Verify EA Concentration and Integrity Start->Check_Conc Check_Cells Assess Cell Health and Target Expression Check_Conc->Check_Cells Dose_Response Perform Dose-Response and Time-Course Check_Cells->Dose_Response Cytotoxicity Is there unexpected cytotoxicity? Dose_Response->Cytotoxicity Lower_Conc Use Lower Concentration / Shorter Incubation Cytotoxicity->Lower_Conc Yes No_Effect Is there no on-target effect? Cytotoxicity->No_Effect No Analyze Analyze Results and Refine Hypothesis Lower_Conc->Analyze Confirm_Target Confirm Target Expression / Assay Validity No_Effect->Confirm_Target Yes Suspect_Off_Target Suspect Off-Target Effect? No_Effect->Suspect_Off_Target No Confirm_Target->Analyze Differentiate Use Rescue Experiments (e.g., NAC) or Specific Inhibitors for Comparison Suspect_Off_Target->Differentiate Yes Suspect_Off_Target->Analyze No Differentiate->Analyze

References

Troubleshooting ethacrynic acid instability in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethacrynic acid (EA). The following information addresses common issues related to the instability of this compound in solution over time.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable?

A1: The instability of this compound in solution is primarily due to the presence of an α,β-unsaturated ketone in its molecular structure.[1] This functional group is highly reactive and susceptible to degradation through various pathways, particularly in aqueous solutions. The stability is significantly influenced by factors such as pH, temperature, and the presence of other chemical species.[1][2][3]

Q2: What are the main degradation pathways of this compound in solution?

A2: The degradation of this compound follows different pathways depending on the pH of the solution:

  • Acidic to Weakly Acidic Conditions (pH 1.09 - weakly acidic): The primary degradation reaction is the reversible hydration of the carbon-carbon double bond, which forms a β-hydroxy ketone compound.[1]

  • Neutral to Basic Conditions: In neutral and basic solutions, a second reversible reaction occurs, involving the loss of formaldehyde to form a deformylated compound.[1]

  • Strongly Basic Conditions: Under strongly basic conditions, the deformylated compound can react irreversibly with another molecule of this compound to form a Michael-type dimer. This dimerization drives the degradation process to completion.[1]

Q3: How does pH affect the stability of this compound solutions?

A3: pH is a critical factor in the stability of this compound solutions. Solutions are relatively stable for short periods at a neutral pH of around 7.[2][3][4] However, stability decreases as the pH increases.[2][3] In strongly basic solutions, the degradation is accelerated due to the formation of an irreversible dimer.[1] Acidic conditions also lead to degradation, albeit through a different mechanism (hydration).[1]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: For preparing stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[5][6] this compound is soluble in these solvents at concentrations of approximately 30 mg/mL.[5] It is sparingly soluble in aqueous buffers.[5] For aqueous experiments, a common practice is to first dissolve this compound in a minimal amount of a suitable organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[5]

Q5: How should I store my this compound solutions?

A5: Proper storage is crucial for maintaining the stability of this compound solutions.

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability (≥4 years).[5]

  • Stock Solutions in Organic Solvents (e.g., DMSO): Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or at -20°C for up to 1 month.[6][7]

  • Aqueous Solutions: Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh before use.[5] If short-term storage is necessary, keeping the solution at 5°C can extend its stability compared to room temperature (25°C). For instance, an oral liquid formulation in a phosphate buffer was stable for 24 days at 5°C but only for 3 days at 25°C.[8]

Q6: I've observed a precipitate in my reconstituted this compound solution. What could be the cause?

A6: A hazy or opalescent appearance, or the formation of a precipitate, can occur if this compound is reconstituted with a 5% dextrose injection that has a pH below 5.[9] It is recommended to use 5% dextrose injection or 0.9% sodium chloride injection for reconstitution and to ensure the final solution is clear before use.[9]

Q7: Can I use additives to stabilize my this compound solution?

A7: Yes, certain additives can influence the stability of this compound solutions.

  • Stabilizers: Cyclodextrins, particularly β-cyclodextrin and hydroxypropyl-β-cyclodextrin, have been shown to stabilize this compound in solution.[1]

  • Destabilizers: Conversely, povidone (PVP) has been found to accelerate the degradation of this compound through complexation.[1] Polysorbates (Tween 20 and 80) can also accelerate degradation due to the presence of hydroperoxides, which can cause oxidation.[1]

Q8: How does this compound interact with glutathione in solution?

A8: this compound is a known inhibitor of glutathione S-transferases (GSTs) and readily reacts with glutathione (GSH).[10][11][12] This reaction involves the conjugation of this compound to the sulfhydryl group of GSH, a reaction that can occur both enzymatically and non-enzymatically.[11][13] This conjugation is a Michael addition reaction and is reversible.[12][14] The formation of the this compound-GSH conjugate is significant as the conjugate itself is a potent inhibitor of GSTs.[11]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered with this compound solution instability.

TroubleshootingWorkflow Troubleshooting this compound Instability start Start: Experiencing EA Solution Instability check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Storage Conditions check_prep->check_storage check_appearance Observe Solution Appearance (Precipitate, Color Change) check_storage->check_appearance check_ph Measure pH of Aqueous Solution check_appearance->check_ph Precipitate/Haze in Aqueous Solution analytical_test Perform Analytical Testing (e.g., HPLC) check_appearance->analytical_test No Visible Change, but Suspect Degradation check_additives Identify Additives/Excipients check_ph->check_additives pH is neutral adjust_ph Adjust pH to ~7 or Use Appropriate Buffer check_ph->adjust_ph pH is acidic or basic remove_destabilizing Remove/Replace Destabilizing Additives (e.g., PVP, Polysorbates) check_additives->remove_destabilizing Destabilizing agents present end_resolved Issue Resolved analytical_test->end_resolved Degradation confirmed, protocol adjusted end_unresolved Issue Persists: Consult Literature/Manufacturer analytical_test->end_unresolved Degradation confirmed, cause unclear reprepare_solution Reprepare Solution with Fresh Stock & Solvent reprepare_solution->end_resolved adjust_ph->reprepare_solution consider_stabilizers Consider Adding Stabilizers (e.g., Cyclodextrins) remove_destabilizing->consider_stabilizers consider_stabilizers->reprepare_solution DegradationPathway This compound Degradation Pathways EA This compound (α,β-unsaturated ketone) Acid Acidic/Weakly Acidic Conditions EA->Acid Neutral_Basic Neutral/Basic Conditions EA->Neutral_Basic Dimerization Irreversible Michael Addition EA->Dimerization + this compound Hydration Reversible Hydration of C=C bond Acid->Hydration Deformylation Reversible Loss of Formaldehyde Neutral_Basic->Deformylation Strong_Basic Strongly Basic Conditions Strong_Basic->Dimerization Beta_Hydroxy β-Hydroxy Ketone Hydration->Beta_Hydroxy Deformyl_EA Deformylated Compound Deformylation->Deformyl_EA Dimer Michael-type Dimer Dimerization->Dimer Deformyl_EA->Strong_Basic GST_Interaction Interaction of this compound with Glutathione EA This compound (EA) Conjugation Reversible Michael Addition (Enzymatic & Non-Enzymatic) EA->Conjugation GST_Inhibition Inhibition of GST Activity EA->GST_Inhibition Inhibitor GSH Glutathione (GSH) GSH->Conjugation GST Glutathione S-Transferase (GST) GST->Conjugation Catalyzes EA_GSH_Conj EA-GSH Conjugate Conjugation->EA_GSH_Conj EA_GSH_Conj->GST_Inhibition Potent Inhibitor

References

Technical Support Center: Managing Ethacrynic Acid Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of ethacrynic acid (EA) in non-cancerous cell lines during in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and non-cancerous cells.

Issue 1: Excessive Cell Death at Expected Non-Toxic Concentrations

Question: I am observing significant cytotoxicity in my non-cancerous cell line at a concentration of this compound that was reported to be non-toxic. What could be the reason?

Answer:

Several factors could contribute to this discrepancy:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to EA. Factors such as basal glutathione (GSH) levels, metabolic rate, and expression of glutathione S-transferases (GSTs) can influence susceptibility. Non-cancerous cell lines with lower intrinsic antioxidant capacity may be more vulnerable.

  • Experimental Conditions:

    • Cell Density: Low cell seeding density can make individual cells more susceptible to cytotoxic agents.

    • Serum Concentration: Components in serum can interact with EA or influence cellular health. Variations in serum batches can lead to inconsistent results.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve EA is non-toxic to your specific cell line.

  • Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) of EA for your specific non-cancerous cell line. This will establish the precise toxicity profile under your experimental conditions.

  • Optimize Cell Seeding Density: Conduct a preliminary experiment to identify the optimal cell seeding density that ensures logarithmic growth throughout the experiment.

  • Validate Solvent Toxicity: Run a control experiment with the solvent alone at the highest concentration used in your EA dilutions.

  • Standardize Serum: Use the same batch of fetal bovine serum (FBS) or other supplements for all related experiments to minimize variability.

Issue 2: Difficulty in Distinguishing Between Apoptosis and Necrosis

Question: How can I determine if this compound is inducing apoptosis or necrosis in my non-cancerous cell line?

Answer:

This compound can induce both apoptosis and necrosis, often in a dose- and time-dependent manner. To differentiate between these cell death modalities, a combination of assays is recommended.

Recommended Method: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry

This is the gold standard for distinguishing between early apoptosis, late apoptosis, and necrosis.

  • Early Apoptotic Cells: Annexin V positive, PI negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

  • Necrotic Cells: Annexin V negative, PI positive.

  • Live Cells: Annexin V negative, PI negative.

Troubleshooting Annexin V/PI Assays with EA:

  • False Positives: EA-induced oxidative stress can sometimes cause membrane alterations that are not related to apoptosis, potentially leading to false-positive Annexin V staining.

    • Solution: Include appropriate controls, such as a known apoptosis inducer (e.g., staurosporine) and an unstained control. Perform a time-course experiment to capture the early stages of apoptosis before widespread secondary necrosis occurs.

  • High PI Positivity: If you observe a high percentage of PI-positive cells even at early time points, it may indicate that EA is primarily inducing necrosis at the concentration used.

    • Solution: Test a lower concentration range of EA to see if a shift towards an apoptotic phenotype is observed.

Issue 3: Inconsistent Results in Cytotoxicity Assays

Question: My results from cytotoxicity assays (e.g., MTT, LDH) with this compound are not reproducible. What are the common pitfalls?

Answer:

Inconsistent results in cytotoxicity assays can arise from several sources:

  • Assay Interference: this compound, as a thiol-reactive compound, can potentially interfere with assays that rely on enzymatic activity or redox reactions, such as the MTT assay.

  • Timing of Assay: The kinetics of cell death induced by EA can vary. Measuring cytotoxicity at a single time point might miss the peak effect or capture different stages of cell death in replicate experiments.

  • Pipetting Errors and Edge Effects: Inconsistent volumes and the "edge effect" in 96-well plates can lead to significant variability.

Troubleshooting Steps:

  • Use an Orthogonal Assay: If you suspect interference with the MTT assay, validate your findings with a different method that has a distinct mechanism, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a cell counting method (e.g., Trypan Blue exclusion).

  • Perform a Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal endpoint.

  • Improve Assay Technique:

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize the edge effect, avoid using the outer wells of the 96-well plate for experimental samples or fill them with sterile PBS or media.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity in non-cancerous cells?

A1: The primary mechanism of this compound's cytotoxicity involves the inhibition of glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification.[1] This inhibition leads to the depletion of intracellular glutathione (GSH), a major antioxidant.[2] The reduction in GSH levels results in an increase in reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[2]

Q2: Are there any known IC50 values for this compound in non-cancerous cell lines?

A2: While extensive data on a wide variety of non-cancerous cell lines is limited, some studies have reported IC50 values. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.

Cell Line TypeSpecific Cell LineIC50 (µM)Exposure Time (hours)
Normal Human LymphocytesPeripheral Blood Mononuclear Cells (PBMCs)34.79 ± 15.9748
Human Lung FibroblastMRC-5>180 (for some analogues)Not specified
Human Umbilical Vein Endothelial CellsHUVECNot specifically reported for EA, but used as a control cell line in cytotoxicity studies.
Human Kidney Epithelial CellsHK-2Not specifically reported for EA, but used in nephrotoxicity studies.

Q3: How can I mitigate the cytotoxic effects of this compound in my experiments?

A3: The cytotoxic effects of this compound can be mitigated by co-treatment with the antioxidant N-acetylcysteine (NAC). NAC serves as a precursor for glutathione synthesis and can also directly scavenge reactive oxygen species.

General Protocol for NAC Co-treatment:

  • Pre-treatment: Pre-incubate the cells with NAC (typically 1-5 mM) for 1-2 hours before adding this compound.

  • Co-treatment: Maintain the NAC in the culture medium along with this compound for the duration of the experiment.

It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line.

Q4: Does this compound affect mitochondrial function?

A4: Yes, this compound can impair mitochondrial function. The depletion of mitochondrial GSH and the increase in ROS can lead to mitochondrial damage, disruption of the electron transport chain, and a decrease in ATP production, contributing to cell death.[2]

Experimental Protocols

1. MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as required.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by immediate neutralization).

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Visualizations

Ethacrynic_Acid_Cytotoxicity_Pathway cluster_outcomes Cellular Outcomes EA This compound GST Glutathione S-Transferase (GST) EA->GST Inhibition GSH Glutathione (GSH) GST->GSH Depletion ROS Reactive Oxygen Species (ROS) GSH->ROS Increased Production Mito Mitochondrial Dysfunction ROS->Mito Damage Apoptosis Apoptosis Mito->Apoptosis Necrosis Necrosis Mito->Necrosis CellDeath Cell Death

Caption: Signaling pathway of this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy cluster_analysis Data Analysis start Select Non-Cancerous Cell Line seed Seed Cells in Multi-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat controls Include Vehicle and Untreated Controls viability Cell Viability Assay (e.g., MTT, LDH) treat->viability apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI) treat->apoptosis nac Pre-treat with N-Acetylcysteine (NAC) viability->nac apoptosis->nac repeat_assessment Repeat Cytotoxicity Assessment nac->repeat_assessment analyze Calculate IC50 and Determine Cell Death Mechanism repeat_assessment->analyze

Caption: Experimental workflow for assessing and mitigating cytotoxicity.

Troubleshooting_Logic cluster_initial_checks Initial Checks cluster_mechanism Investigate Mechanism cluster_mitigation Mitigation cluster_reassessment Re-assessment start Unexpected Cytotoxicity Observed check_conc Verify EA Concentration and Stock Integrity start->check_conc check_solvent Assess Solvent Toxicity start->check_solvent check_density Optimize Cell Seeding Density start->check_density annexin_pi Perform Annexin V/PI Flow Cytometry check_conc->annexin_pi check_solvent->annexin_pi check_density->annexin_pi time_course Conduct Time-Course Experiment annexin_pi->time_course nac_treat Implement NAC Pre-treatment Protocol time_course->nac_treat re_assess Re-evaluate Cytotoxicity nac_treat->re_assess

Caption: Logical troubleshooting workflow for unexpected cytotoxicity.

References

Validation & Comparative

Validating Glutathione S-Transferase Inhibition by Ethacrynic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of ethacrynic acid (EA) on glutathione S-transferase (GST) with other notable inhibitors. Supported by experimental data, this document details the methodologies for key experiments and presents quantitative data in structured tables for straightforward comparison. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.

Executive Summary

Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotic and endogenous compounds. Their overexpression in tumor cells is a significant factor in the development of resistance to anticancer drugs. This compound, a loop diuretic, has been extensively studied as a potent inhibitor of GSTs, showing promise in sensitizing cancer cells to chemotherapy. This guide delves into the validation of EA as a GST inhibitor, comparing its efficacy with other compounds and providing the necessary experimental framework for such validation.

Mechanism of GST Inhibition by this compound

This compound inhibits GSTs through a dual mechanism. It can act as both a reversible inhibitor and, in some cases, an irreversible covalent binder.[1] The α,β-unsaturated ketone structure in EA is crucial for its activity, allowing for covalent adduction with cysteine residues in the active site of the enzyme.[2]

However, the primary mechanism of potent GST inhibition by EA involves its conjugation with glutathione, a reaction that can be catalyzed by GST itself or occur non-enzymatically. The resulting this compound-glutathione conjugate (EA-GSH) is often a more potent inhibitor of certain GST isoforms than EA alone.[3][4] For instance, the EA-GSH conjugate is a more potent inhibitor of human lung GST-pi than this compound, with Ki values of 1.5 µM and 11.5 µM, respectively.[3] The inhibition by EA is competitive with respect to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), while the EA-GSH conjugate exhibits a non-competitive or mixed inhibition pattern.[3][5]

The reversible nature of the covalent binding has also been reported, where the addition of excess glutathione can lead to the full restoration of GST activity.[6] This suggests that under physiological conditions with high glutathione levels, the reversible inhibition by both EA and its GSH conjugate are the predominant mechanisms.[6]

GST_Inhibition_by_EA cluster_cell Cellular Environment EA This compound (EA) EA_GST_complex EA-GST Complex (Reversible Inhibition) EA->EA_GST_complex Competitive Inhibition EA_GSH_conjugate EA-GSH Conjugate EA->EA_GSH_conjugate Inactive_GST Inactive GST (Covalent Inhibition) EA->Inactive_GST Covalent Binding GST Glutathione S-Transferase (GST) GST->EA_GST_complex GST->Inactive_GST EAGSH_GST_complex EA-GSH-GST Complex (Potent Inhibition) GST->EAGSH_GST_complex GSH Glutathione (GSH) GSH->EA_GSH_conjugate GST-catalyzed or non-enzymatic EA_GSH_conjugate->EAGSH_GST_complex Non-competitive Inhibition Inactive_GST->GST Reversible by excess GSH

Caption: Mechanism of GST inhibition by this compound.

Comparative Inhibitory Potency

The inhibitory efficacy of this compound and its glutathione conjugate varies across different GST isoenzymes (Alpha, Mu, and Pi classes). The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for EA and a selection of other GST inhibitors.

InhibitorGST Isoform(s)IC50 (µM)Ki (µM)Inhibition MechanismReference(s)
This compound Alpha-class4.6 - 6.0-Reversible[5][7]
Mu-class0.3 - 1.9-Reversible[5][7]
Pi-class3.3 - 4.811.5Competitive[3][5][7]
EA-GSH Conjugate Alpha-class0.8 - 2.8-Reversible[5]
Mu-class<0.1 - 1.2-Reversible[5]
Pi-class11.01.5Non-competitive[3][5]
Chlorophyllide GSTP1-1low µM range--[4]
Merbromine GSTP1-1low µM range--[4]
Hexachlorophene GSTP1-1low µM range--[4]
Myricetin hGSTA1-12.1 ± 0.2-Non-competitive (vs CDNB), Competitive (vs GSH)[6]
Organometallic Ru(II) Complex (7d) GSTP1-1Potent--[3]
Organometallic Ir(III) Complex (7e) GSTP1-1Potent--[3]
Tannic Acid S. japonicum GSTMore potent than EA--[8]
Cibacron Blue S. japonicum GSTMore potent than EA--[8]

Experimental Protocols

Glutathione S-Transferase (GST) Activity and Inhibition Assay

This protocol is adapted from standard spectrophotometric methods used to measure GST activity and its inhibition.[5][8][9] The assay is based on the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione, which results in the formation of a product that absorbs light at 340 nm.

Materials:

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • Reduced glutathione (GSH) solution (e.g., 100 mM stock)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)

  • Purified GST enzyme or cell lysate containing GST

  • Inhibitor stock solution (e.g., this compound in a suitable solvent)

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • Cuvettes or 96-well UV-transparent plates

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a fresh assay cocktail for each set of experiments. For a 1 mL reaction volume, mix:

      • 980 µL of 0.1 M potassium phosphate buffer (pH 6.5)

      • 10 µL of 100 mM GSH stock (final concentration: 1 mM)

      • 10 µL of 100 mM CDNB stock (final concentration: 1 mM)

    • Vortex the solution gently. The solution may initially appear cloudy but should clear upon mixing.[5]

  • Enzyme Preparation:

    • Dilute the purified GST enzyme or cell lysate to a concentration that gives a linear rate of reaction for at least 5 minutes.

  • Inhibition Assay:

    • For each inhibitor concentration and a no-inhibitor control, prepare the reaction in a cuvette or a well of a 96-well plate.

    • Add the desired volume of the inhibitor stock solution to the reaction mixture. Ensure the final solvent concentration is consistent across all assays and does not exceed a level that affects enzyme activity (typically <1%).

    • Add the appropriate volume of buffer to bring the total volume to just under the final reaction volume (e.g., 900 µL for a 1 mL final volume).

  • Initiation and Measurement:

    • Pre-incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding the diluted GST enzyme (e.g., 100 µL).

    • Immediately mix the contents and start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

GST_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer, GSH, and CDNB solutions a1 Mix Assay Buffer, GSH, CDNB, and Inhibitor in cuvette/plate p1->a1 p2 Prepare serial dilutions of Inhibitor (e.g., EA) p2->a1 p3 Dilute GST enzyme a3 Initiate reaction by adding GST enzyme p3->a3 a2 Pre-incubate at constant temperature a1->a2 a2->a3 a4 Monitor absorbance at 340 nm (kinetic measurement) a3->a4 d1 Calculate reaction rates (ΔA340/min) a4->d1 d2 Determine % Inhibition vs. Control d1->d2 d3 Plot % Inhibition vs. [Inhibitor] to calculate IC50 d2->d3

Caption: Experimental workflow for GST inhibition assay.

References

A Comparative Analysis of Ethacrynic Acid and Furosemide on Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two loop diuretics, ethacrynic acid and furosemide, and their respective effects on cancer cells. Initially developed for managing edema and hypertension, these drugs have garnered attention in oncology for their potential anticancer properties. This document synthesizes experimental data on their mechanisms of action, cytotoxicity, and effects on key cellular processes, offering a valuable resource for researchers, scientists, and drug development professionals.

Overview of Mechanisms of Action

This compound (ECA) and furosemide, while both classified as loop diuretics, exhibit distinct and overlapping mechanisms of action in the context of cancer therapy. ECA demonstrates a multi-targeted approach, whereas furosemide's effects are more specifically linked to ion transport and drug resistance.

This compound (ECA): A Multi-Target Agent

ECA has emerged as a potential anticancer agent due to its ability to modulate multiple cancer hallmarks, including proliferation, apoptosis, and metastasis[1][2]. Its primary mechanisms include:

  • Glutathione S-Transferase (GST) Inhibition: ECA is a known inhibitor of GST enzymes, particularly GSTP1-1, which are often overexpressed in cancer cells and contribute to chemotherapy resistance[3][4]. By inhibiting GST, ECA can enhance the efficacy of other chemotherapeutic agents[3].

  • Wnt/β-catenin Pathway Inhibition: ECA has been shown to suppress the Wnt/β-catenin signaling pathway by inhibiting the expression of β-catenin[5][6]. This pathway is crucial for cancer cell proliferation and survival[7]. It can also inhibit Wnt signaling by downregulating Norrie disease protein (NDP)[8][9].

  • PI3K/AKT Pathway Regulation: Recent studies indicate that ECA can bind to GSTP1 to inactivate the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in cancer[10].

  • Induction of Apoptosis: ECA induces apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and colon cancer, often in a dose-dependent manner[1][4][11]. This can be mediated by the generation of reactive oxygen species (ROS)[4][11].

Furosemide: An Ion Transporter Inhibitor and MDR Reversal Agent

Furosemide's anticancer effects are primarily linked to its canonical function as a diuretic and its ability to modulate drug transporter pumps.

  • Na-K-2Cl Cotransporter (NKCC) Inhibition: Furosemide acts by inhibiting the Na-K-2Cl cotransporter[12][13]. The NKCC1 isoform is overexpressed in certain cancers, such as poorly differentiated gastric adenocarcinoma, and its inhibition by furosemide can lead to diminished cell proliferation and cell cycle arrest at the G0/G1 phase[14][15][16].

  • Reversal of Multidrug Resistance (MDR): Furosemide has been shown to reverse MDR in bladder cancer cell lines[17][18]. It is proposed to interfere with the function of P-glycoprotein (P-gp), an ATP-dependent pump that ejects cytotoxic agents from cancer cells, thereby increasing the intracellular concentration and efficacy of chemotherapy drugs like epirubicin[17]. Furosemide itself is considered substantially non-toxic at concentrations effective for reversing MDR[18].

Quantitative Comparison of Cellular Effects

The following tables summarize the quantitative data on the effects of this compound and furosemide on cancer cell viability and other cellular processes.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit cell growth by 50%. ECA's cytotoxicity varies significantly across different cancer cell types[1][5]. Data for furosemide's direct IC50 is limited, as its primary anticancer role is often synergistic or related to MDR reversal at non-toxic concentrations[17][18].

Cancer TypeCell LineThis compound IC50 (µM)Treatment Duration (h)Reference
Chronic Lymphocytic LeukemiaPrimary CLL Cells8.56 ± 3Not Specified[6]
Breast CancerMCF-7~5024[7]
Breast CancerMDA-MB-231~6024[7]
Breast Cancer4T1~7524[7]
Myeloid LeukemiaHL-60~80 (as a single agent)24[11]
Myeloid LeukemiaK562>80 (as a single agent)24[11]
Colon CancerDLD-160 - 100 (induces cell death)Not Specified[19]
Various Cell LinesGeneral Range6 - 223Not Specified[1]

Note: IC50 values can vary based on the specific experimental conditions and assay used.

Table 2: Comparative Effects on Apoptosis and Cell Cycle

DrugEffect on ApoptosisEffect on Cell CycleCancer Cell Line(s)Reference
This compound Induces apoptosis; can be synergistic with other agents.Arrests cell cycle in G0/G1, S, or G2/M phase, depending on cell type.Leukemia, Prostate, Breast, Lung, Colon[1][7][10][11][20]
Furosemide Prevents apoptosis in some non-cancerous models (e.g., renal ischemia).Induces G0/G1 phase arrest.Poorly differentiated gastric adenocarcinoma (MKN45)[14][16][21]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures provide a clearer understanding of the methodologies and mechanisms discussed.

Ethacrynic_Acid_Mechanisms ECA This compound (ECA) GSTP1 GSTP1-1 ECA->GSTP1 Inhibits Wnt Wnt/β-catenin Pathway ECA->Wnt Inhibits PI3K PI3K/AKT Pathway ECA->PI3K Inhibits Proliferation Cell Proliferation & Survival Apoptosis Apoptosis ECA->Apoptosis Induces GSTP1->Apoptosis Inhibits Chemoresistance Chemoresistance GSTP1->Chemoresistance Promotes Wnt->Proliferation Promotes Wnt->Apoptosis Inhibits PI3K->Proliferation Promotes PI3K->Apoptosis Inhibits

Diagram 1. this compound's multi-target anticancer mechanisms.

Furosemide_Mechanisms Furosemide Furosemide NKCC1 Na-K-2Cl Transporter (NKCC1) Furosemide->NKCC1 Inhibits PGP P-glycoprotein (P-gp) Drug Efflux Pump Furosemide->PGP Inhibits CellCycle G0/G1 Arrest NKCC1->CellCycle Leads to MDR Multidrug Resistance (MDR) PGP->MDR Causes Chemo Chemotherapy Drugs PGP->Chemo Effluxes

Diagram 2. Furosemide's primary anticancer mechanisms.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Downstream Assays start Seed Cancer Cells in Plates/Flasks treat Treat with This compound or Furosemide start->treat viability Cell Viability Assay (e.g., MTT/CCK8) Determines IC50 treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) Quantifies Apoptotic Cells treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) Determines Cell Cycle Phase treat->cellcycle

Diagram 3. General experimental workflow for analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of this compound and furosemide.

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CCK8 or MTT)

This protocol is used to determine the IC50 values of compounds by measuring cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound or furosemide in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance (optical density) at 450 nm for CCK8 or 570 nm for MTT using a microplate reader[7].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or furosemide for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic[20].

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle[10][20].

Conclusion and Future Directions

The comparative analysis reveals that this compound and furosemide possess distinct anticancer properties.

  • This compound acts as a potent, multi-target anticancer agent. Its ability to inhibit GST, the Wnt/β-catenin pathway, and the PI3K/AKT pathway makes it a promising candidate for drug repositioning, both as a standalone therapy and in combination with other agents to overcome chemoresistance[1][2]. Its cytotoxicity has been demonstrated across a wide range of cancer cell lines[1].

  • Furosemide shows more nuanced anticancer activity. Its direct cytotoxicity is limited, but it effectively inhibits proliferation in cancers that overexpress the NKCC1 transporter[14]. More significantly, its ability to reverse multidrug resistance by inhibiting P-gp pumps presents a clear therapeutic strategy to re-sensitize resistant tumors to conventional chemotherapy[17][18].

For researchers and drug developers, these findings suggest different applications. This compound and its derivatives could be explored as direct cytotoxic drugs. In contrast, furosemide is a strong candidate for investigation as an adjuvant in chemotherapy regimens, particularly for tumors known to exhibit P-gp-mediated drug resistance. Further in vivo studies are necessary to validate these in vitro findings and to determine the therapeutic potential and safety profiles of these repurposed diuretics in a clinical setting.

References

Validating the Destabilization of the LEF-1/β-catenin Complex by Ethacrynic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethacrynic acid's performance in destabilizing the LEF-1/β-catenin complex, a critical interaction in the Wnt signaling pathway often implicated in cancer. We present supporting experimental data for this compound and its alternatives, detail relevant experimental protocols, and visualize key concepts to aid in the evaluation of this potential therapeutic strategy.

Introduction to the LEF-1/β-catenin Complex

The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the nuclear accumulation of β-catenin, which then complexes with transcription factors of the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family, such as LEF-1. This LEF-1/β-catenin complex drives the transcription of target genes involved in cell proliferation, differentiation, and survival, including well-known oncogenes like MYC and CCND1 (cyclin D1). Consequently, disrupting the interaction between LEF-1 and β-catenin presents a promising therapeutic avenue for cancers driven by dysregulated Wnt signaling.

This compound: A Potential Destabilizer

This compound, a loop diuretic, has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Research suggests that its anticancer activity stems, at least in part, from its ability to directly interact with LEF-1 and destabilize the LEF-1/β-catenin complex.[1][3] This guide delves into the experimental evidence supporting this mechanism and compares this compound with other small molecule inhibitors targeting this protein-protein interaction.

Data Presentation: this compound vs. Alternatives

Table 1: this compound - Experimental Data

Experimental AssayCell LineObservationsCitations
Co-ImmunoprecipitationSW480 (colon cancer)Treatment with this compound led to a clear reduction in the amount of LEF-1 co-immunoprecipitated with β-catenin, indicating destabilization of the complex.[1]
Target Gene ExpressionChronic Lymphocytic Leukemia (CLL) cellsExposure to this compound decreased the expression of Wnt/β-catenin target genes, including LEF-1, cyclin D1, and fibronectin.[2][3]
Cell ViabilityPrimary CLL cellsThis compound induced cell death with a mean IC50 of 3 µM.[2]

Table 2: Alternative Small Molecule Inhibitors of the LEF-1/β-catenin Interaction

InhibitorMechanism of ActionQuantitative DataCitations
CGP049090 Disrupts the interaction between β-catenin and Tcf4 (a member of the TCF/LEF family).IC50 of 8.7 µM for Tcf4/β-catenin interaction inhibition. LC50 < 1 µM in MEC-1 and JVM-3 CLL cell lines.[4][5][6]
PKF115-584 Antagonist of the Tcf/β-catenin complex.At 10 µM, almost completely inhibited the β-catenin/LEF-1 interaction in co-immunoprecipitation assays.[4][6][7]
PNU-74654 Binds to β-catenin, preventing its interaction with Tcf4.KD of 450 nM for binding to β-catenin.[8][9][10]
iCRT14 Inhibitor of β-catenin-responsive transcription; thought to directly influence the β-catenin/TCF4 interaction.IC50 of 40.3 nM in a Wnt pathway activity assay. Ki of 54 µM in a fluorescence polarization assay for β-catenin/Tcf interaction.[11][12]

Experimental Protocols

Validating the destabilization of the LEF-1/β-catenin complex by a small molecule like this compound requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the LEF-1/β-catenin complex in cells treated with an inhibitor.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SW480, which has high levels of nuclear β-catenin) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 16 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysates with protein A/G agarose or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for β-catenin overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both LEF-1 and β-catenin to detect the presence and relative amounts of each protein in the immunoprecipitated complex. A decrease in the LEF-1 signal in the this compound-treated samples compared to the control indicates destabilization of the complex.

Wnt/β-catenin Reporter Assay (e.g., TOP/FOP Flash Assay)

This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors.

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells (or another suitable cell line) with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.

  • Treatment: After transfection, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence of varying concentrations of this compound or a vehicle control.

  • Luciferase Assay: After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity is a measure of Wnt/β-catenin signaling. A dose-dependent decrease in this ratio in the presence of this compound indicates inhibition of the pathway.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Ub Ubiquitination beta_Catenin->Ub beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc translocates Proteasome Proteasome Ub->Proteasome LEF1 LEF-1 beta_Catenin_nuc->LEF1 forms complex with Target_Genes Target Gene Transcription (e.g., MYC, CCND1) LEF1->Target_Genes activates Ethacrynic_Acid This compound Ethacrynic_Acid->LEF1 destabilizes complex

Caption: The canonical Wnt signaling pathway leading to LEF-1/β-catenin-mediated transcription and the proposed point of intervention by this compound.

CoIP_Workflow start Cell Lysate (with LEF-1/β-catenin complex) treatment Incubate with Anti-β-catenin Antibody start->treatment capture Add Protein A/G Beads to Capture Immune Complex treatment->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute analysis Western Blot Analysis (Probe for LEF-1 and β-catenin) elute->analysis

Caption: A simplified workflow for a co-immunoprecipitation experiment to validate the destabilization of the LEF-1/β-catenin complex.

Conclusion

The available evidence strongly suggests that this compound can destabilize the LEF-1/β-catenin complex, thereby inhibiting Wnt signaling and inducing cell death in cancer cells. While direct quantitative binding assays are needed for a more precise comparison, the qualitative data from co-immunoprecipitation and the downstream effects on target gene expression provide a solid foundation for its consideration as a Wnt pathway inhibitor. When compared to other small molecules targeting this interaction, this compound's profile as a repurposed drug with known clinical safety parameters is an advantage. However, its potency and specificity relative to newer, more targeted inhibitors require further investigation. This guide provides researchers with the foundational information and experimental frameworks necessary to further validate and potentially build upon the therapeutic strategy of destabilizing the LEF-1/β-catenin complex with this compound and its analogues.

References

A Comparative Analysis of Diuretic and Anticancer Potencies in Ethacrynic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethacrynic acid (ECA), a potent loop diuretic, has garnered significant interest for its anticancer properties, presenting a compelling case for drug repurposing and derivative development.[1][2][3] This guide provides a comparative overview of the diuretic and anticancer potencies of various ECA derivatives, supported by experimental data and detailed methodologies. The objective is to delineate the structure-activity relationships that govern these distinct biological activities, offering insights for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Mechanisms of Action: A Tale of Two Potencies

This compound's diuretic and anticancer effects stem from distinct molecular interactions. Its diuretic action is primarily mediated by the inhibition of the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[1] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, resulting in diuresis.[1] ECA is a phenoxyacetic acid derivative and notably lacks a sulfonamide group, making it a suitable alternative for patients with sulfa allergies.[4]

In the context of cancer, ECA's mechanism is multifaceted. A key target is the glutathione S-transferase (GST) enzyme family, particularly GSTP1-1, which is frequently overexpressed in tumor cells and contributes to chemotherapy resistance.[5] By inhibiting GST, ECA can sensitize cancer cells to other anticancer agents.[5] Furthermore, ECA and its derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, including the Wnt/β-catenin and PI3K/AKT pathways.[1]

Comparative Potency of this compound Derivatives

The development of ECA derivatives has been driven by the goal of enhancing its therapeutic efficacy and selectivity for either diuretic or anticancer applications. The following tables summarize the quantitative data on the anticancer and diuretic potencies of various ECA derivatives.

Anticancer Potency

The anticancer activity of ECA derivatives is typically evaluated in vitro against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Parent Compound This compoundHL60 (Leukemia)>100[6]
HCT116 (Colon)>100[6]
Nitrogen Heterocycle Compound 1HL60 (Leukemia)2.37[6]
Compound 2HL60 (Leukemia)1.15[6]
HCT116 (Colon)28% viability at 1µM[6]
Compound 3HL60 (Leukemia)1.84[6]
Urea Compound 16aHL60 (Leukemia)2.37[5]
Compound 16bHL60 (Leukemia)0.86[5]
Thiourea Compound 17bHL60 (Leukemia)6.43[5]
Triazole Compound 3cA549 (Lung)0.0202[7]
PC3 (Prostate)0.0565[7]
U87-MG (Glioblastoma)0.0768[7]
Oxadiazole Compound 6rVarious solid tumors<5[8]
Compound 6sVarious solid tumors<5[8]
Diuretic Potency

The diuretic potency of novel ECA analogues has been assessed in vivo, with key parameters being urine volume and electrolyte excretion. A "diuretic index" can be calculated to compare the activity of the derivatives to the parent compound.

DerivativeDose (mg/kg)Mean Urine Volume (mL)Diuretic Index*Reference
Control (Saline) -1.8 ± 0.15-
This compound 254.2 ± 0.251.00
Compound C1 254.5 ± 0.201.07
Compound C3 255.1 ± 0.181.21
Compound C4 255.8 ± 0.221.38
Compound C5 255.3 ± 0.151.26
Compound C6 255.0 ± 0.211.19

*Diuretic Index is a calculated ratio of the diuretic effect of the test compound to that of the standard drug (this compound).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Diuretic Activity: Rat Model

This protocol is used to evaluate the diuretic effect of the compounds in albino Wistar rats.

  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • Hydration: The animals are orally hydrated with normal saline (25 mL/kg).

  • Compound Administration: The rats are divided into groups and orally administered the control (vehicle), this compound (standard), or the test derivatives at a specified dose.

  • Urine Collection: The animals are then placed in metabolic cages, and urine is collected at regular intervals over a 5-hour period.

  • Analysis: The total urine volume is measured, and the concentrations of sodium, potassium, and chloride ions are determined using a flame photometer or ion-selective electrodes.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular mechanisms of drug action.

  • Protein Extraction: Cancer cells treated with this compound derivatives are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., β-catenin, p-AKT, total AKT).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_invivo In Vivo Diuretic Evaluation cluster_data Data Analysis & Comparison synthesis Synthesis of ECA Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Lines synthesis->cell_culture rat_model Wistar Rat Model synthesis->rat_model mtt_assay MTT Assay for IC50 cell_culture->mtt_assay western_blot Western Blot (Signaling Pathways) mtt_assay->western_blot sar_analysis Structure-Activity Relationship western_blot->sar_analysis drug_admin Oral Administration rat_model->drug_admin urine_collection Urine Collection & Analysis drug_admin->urine_collection urine_collection->sar_analysis potency_comparison Potency Comparison sar_analysis->potency_comparison

Experimental workflow for comparing ECA derivatives.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation wnt Wnt Ligand receptor Frizzled/LRP5/6 wnt->receptor dsh Dishevelled receptor->dsh destruction_complex_off Destruction Complex Inactivated dsh->destruction_complex_off beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes eca This compound Derivatives eca->beta_catenin_on Inhibits Expression

Wnt/β-catenin signaling pathway and ECA inhibition.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt p_akt p-AKT (Active) pdk1->p_akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, GSK3β) p_akt->downstream cell_survival Cell Survival, Proliferation, & Growth downstream->cell_survival gstp1 GSTP1 gstp1->pi3k Modulates eca This compound Derivatives eca->gstp1 Inhibition

PI3K/AKT signaling and ECA's inhibitory role.

Conclusion

The dual diuretic and anticancer activities of this compound provide a rich scaffold for the development of novel therapeutic agents. The presented data indicates that chemical modifications to the ECA structure can significantly and differentially modulate its diuretic and anticancer potencies. Derivatives incorporating nitrogen heterocycles, urea, thiourea, and triazole moieties have demonstrated substantially enhanced anticancer activity, with some compounds exhibiting nanomolar efficacy. Conversely, other structural modifications have been shown to augment diuretic effects. A clear separation of these two activities through targeted chemical synthesis appears to be an achievable goal. Further research focusing on derivatives that exhibit high anticancer potency with diminished diuretic effects will be crucial for the development of safe and effective cancer therapeutics based on the this compound scaffold.

References

Ethacrynic Acid's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ethacrynic acid (ECA), a well-established diuretic, is demonstrating significant promise as a repurposed anticancer agent. A comprehensive review of existing literature reveals its potent anti-proliferative and pro-apoptotic effects across a wide spectrum of cancer cell lines. This guide provides a comparative analysis of ECA's efficacy, detailing its impact on cell viability, the molecular pathways it disrupts, and the experimental methodologies used to elucidate these effects. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Comparative Efficacy of this compound on Cancer Cell Viability

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines, showcasing the differential sensitivity to the drug.

Cancer TypeCell LineIC50 (µM)Citation(s)
Leukemia HL-6040.14[1]
K562>100[2]
Primary CLL8.56 ± 3[2]
Breast Cancer MCF-741.5[2]
MDA-MB-23165.2[2]
4T185.7[2]
Lung Cancer A54987.03[3]
H197599.54[3]
Colon Cancer HT-2972.3[2]
DLD-160-100[4]
Prostate Cancer DU14548.6[2]
PC-355.1[2]
Glioblastoma U-87 MG42.8[2]
Pancreatic Cancer PANC-175.4[2]
Ovarian Cancer SK-OV-368.9[2]
Renal Cancer 786-O95.2[2]
Bladder Cancer T2458.7[2]

Induction of Apoptosis

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. Its primary mechanism of action is the inhibition of Glutathione S-transferases (GSTs), particularly GSTP1-1, which leads to an increase in reactive oxygen species (ROS) and cellular stress.[5] Beyond GST inhibition, ECA has been shown to impact the following key pathways:

  • Wnt/β-catenin Pathway: In chronic lymphocytic leukemia (CLL) and lung cancer, ECA has been shown to inhibit the Wnt/β-catenin signaling pathway.[7][8] This inhibition is crucial as aberrant Wnt signaling is a hallmark of many cancers, promoting cell proliferation and survival.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival. This compound has been found to suppress the MAPK/ERK1/2 signaling pathway in breast cancer cells, contributing to cell cycle arrest and inhibition of tumor growth.[9]

  • PI3K/Akt Pathway: In prostate cancer, this compound has been demonstrated to hinder the PI3K/Akt signaling pathway by binding to GSTP1.[3] This pathway is central to cell survival, proliferation, and metabolism, and its inhibition is a key strategy in cancer therapy.

Visualizing the Mechanisms of Action

To illustrate the complex interactions of this compound within cancer cells, the following diagrams depict its effects on key signaling pathways and a general experimental workflow for its evaluation.

Ethacrynic_Acid_Signaling_Pathways cluster_ECA This compound (ECA) cluster_Pathways Signaling Pathways cluster_WNT Wnt/β-catenin Pathway cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway cluster_Cellular_Effects Cellular Effects ECA This compound beta_catenin β-catenin ECA->beta_catenin Inhibits ERK ERK ECA->ERK Inhibits Akt Akt ECA->Akt Inhibits Apoptosis Apoptosis ECA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ECA->Cell_Cycle_Arrest Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b GSK3b->beta_catenin APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Growth_Factor2 Growth Factor RTK2 RTK Growth_Factor2->RTK2 PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PIP3->Akt Survival Cell Survival Akt->Survival

Caption: Overview of signaling pathways targeted by this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Treatment with this compound start->culture viability Cell Viability Assay (e.g., MTT Assay) culture->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) culture->apoptosis western Western Blot Analysis culture->western data Data Analysis and Comparison viability->data apoptosis->data western->data end End: Comparative Efficacy Report data->end

Caption: General experimental workflow for evaluating ECA's effects.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 200 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the drug for a specified period, generally 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and centrifuged at 1,500 rpm for 5 minutes.

  • Staining: The cell pellet is resuspended in 100 µL of 1X Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., β-catenin, p-ERK, p-Akt, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, with β-actin typically used as a loading control.

This comparative guide underscores the significant potential of this compound as a versatile anticancer agent. Its ability to induce cell death and inhibit key oncogenic signaling pathways in a wide range of cancer cell lines warrants further investigation and supports its consideration for future preclinical and clinical development in oncology.

References

Confirming the non-sulfonamide nature of ethacrynic acid in sulfa-allergic models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The selection of appropriate therapeutic agents for individuals with known drug allergies is a critical aspect of drug development and clinical practice. For patients with a history of hypersensitivity to sulfonamide medications, the use of sulfonamide-containing diuretics, such as furosemide, presents a potential risk of adverse reactions. This guide provides a comparative analysis of ethacrynic acid, a potent loop diuretic that lacks a sulfonamide moiety, and its suitability as an alternative in sulfa-allergic models.

Chemical Structure: The Key Differentiation

A primary determinant of a drug's potential to elicit an allergic response is its chemical structure. Sulfonamide allergies are typically attributed to the presence of a specific chemical group, the sulfonamide moiety (SO2NH2), particularly when an arylamine group is present at the N4 position, as seen in many sulfonamide antibiotics.[1][2] this compound's chemical structure is fundamentally different from that of sulfonamide diuretics, as it is a phenoxyacetic acid derivative and does not contain a sulfonamide group.[2][3]

cluster_ethacrynic_acid This compound (Non-Sulfonamide) cluster_furosemide Furosemide (Sulfonamide) EA This compound Structure (Phenoxyacetic Acid Derivative) EA_desc Lacks a sulfonamide group EA->EA_desc Furo Furosemide Structure (Anthranilic Acid Derivative) Furo_desc Contains a sulfonamide group (SO2NH2) Furo->Furo_desc

Caption: Chemical class comparison of this compound and furosemide.

Comparative Analysis of Diuretic Properties

While structurally distinct, both this compound and sulfonamide loop diuretics like furosemide share a similar primary mechanism of diuretic action. They both inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[4][5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, resulting in potent diuresis.[4][5]

FeatureThis compoundFurosemide (Representative Sulfonamide Diuretic)
Chemical Class Phenoxyacetic acid derivativeAnthranilic acid derivative
Sulfonamide Moiety AbsentPresent
Mechanism of Action Inhibition of Na-K-2Cl cotransporter in the loop of HenleInhibition of Na-K-2Cl cotransporter in the loop of Henle
Diuretic Potency HighHigh
Onset of Action (Oral) Within 30 minutes[1]Approximately 1 hour
Peak Effect (Oral) About 2 hours[1]1 to 2 hours
Duration of Action 6 to 8 hours[1]6 to 8 hours
Use in Sulfa Allergy Considered a safe alternative[6]Generally avoided, though cross-reactivity with non-antibiotic sulfonamides is low[7]
Potential for Ototoxicity Higher risk, especially at high doses[6]Lower risk compared to this compound

Understanding Sulfonamide Hypersensitivity

Sulfonamide hypersensitivity reactions are primarily T-cell mediated.[8] The prevailing mechanism involves the metabolism of sulfonamide antibiotics, which contain an arylamine group at the N4 position, into reactive metabolites.[1] These metabolites can act as haptens, binding to endogenous proteins to form immunogenic complexes that are then presented to T-cells, triggering an immune response.[3] Non-antibiotic sulfonamides, including diuretics, lack this N4 arylamine group, which is why the risk of cross-reactivity is considered low.[9][10] However, for patients with a history of severe reactions to sulfonamides, a structurally unrelated compound like this compound is a prudent choice.[11]

cluster_activation T-Cell Mediated Hypersensitivity to Sulfonamides Sulfonamide Sulfonamide Antibiotic (with N4-arylamine) Metabolism Hepatic Metabolism Sulfonamide->Metabolism ReactiveMetabolite Reactive Metabolite (e.g., nitroso-sulfamethoxazole) Metabolism->ReactiveMetabolite ProteinBinding Haptenation: Binds to Cellular Proteins ReactiveMetabolite->ProteinBinding AntigenPresentation Antigen Presenting Cell (APC) Presents Hapten-Protein Complex ProteinBinding->AntigenPresentation TCell T-Cell Activation and Proliferation AntigenPresentation->TCell ImmuneResponse Clinical Manifestations: Rash, Fever, etc. TCell->ImmuneResponse

Caption: Simplified pathway of T-cell mediated sulfonamide hypersensitivity.

Experimental Protocols

Preclinical Evaluation of Diuretic Activity in a Rodent Model

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.

Model: Male Wistar rats (200-250g).

Protocol:

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform state of hydration and to minimize variability in electrolyte excretion.

  • Hydration: Administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) orally or intraperitoneally to ensure adequate urine flow.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, positive control like furosemide, and different doses of the test compound).

  • Drug Administration: Administer the test compounds and controls via the desired route (e.g., oral gavage or intravenous injection).

  • Urine Collection: Place individual animals in metabolic cages and collect urine at specified time intervals (e.g., 0-4, 4-8, and 8-24 hours).

  • Data Analysis:

    • Measure the total volume of urine excreted for each animal.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

    • Calculate the total excretion of Na+ and K+.

    • Compare the results from the test compound groups with the vehicle and positive control groups using appropriate statistical methods (e.g., ANOVA).

Clinical Trial Protocol for Diuretic Efficacy and Safety

Objective: To evaluate the diuretic efficacy and safety of a test diuretic in human subjects.

Design: A randomized, double-blind, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers or patients with stable fluid retention. For the specific context of this guide, a cohort with a documented history of sulfonamide allergy would be the target population, with appropriate ethical considerations and safety monitoring.

Protocol:

  • Screening: Assess subject eligibility based on inclusion and exclusion criteria, including a thorough allergy history.

  • Standardization: Control dietary sodium and fluid intake for a set period before and during each study period.

  • Treatment Periods: In a crossover design, each subject would receive the test diuretic, a comparator (e.g., furosemide, if ethically permissible in a non-allergic or desensitized group for comparative purposes, or a different class of diuretic), and a placebo, with a washout period between each treatment.

  • Data Collection:

    • Collect urine in fractions over a 24-hour period.

    • Measure urine volume and electrolyte concentrations (Na+, K+, Cl-).

    • Monitor vital signs (blood pressure, heart rate) and body weight.

    • Collect blood samples for pharmacokinetic analysis and to monitor renal function and electrolytes.

    • Record any adverse events, with a specific focus on potential hypersensitivity reactions.

  • Statistical Analysis: Analyze the data for significant differences in urine output, electrolyte excretion, and the incidence of adverse events between the treatment groups.

Logical Workflow for Diuretic Selection in Sulfa-Allergic Patients

The decision to use a specific diuretic in a patient with a history of sulfa allergy should follow a clear, risk-based approach.

Start Patient Requires Loop Diuretic AllergyHistory History of Sulfa Allergy? Start->AllergyHistory Severity Severity of Previous Reaction? AllergyHistory->Severity Yes NoAllergy Use Standard Loop Diuretic (e.g., Furosemide) AllergyHistory->NoAllergy No EthacrynicAcid Use this compound Severity->EthacrynicAcid Severe (e.g., Anaphylaxis, SJS) SulfonamideDiuretic Consider Sulfonamide Diuretic with Caution Severity->SulfonamideDiuretic Mild/Uncertain

Caption: Decision workflow for diuretic selection in patients with a sulfa allergy history.

Conclusion

Based on its distinct chemical structure, which lacks the sulfonamide moiety implicated in sulfa allergies, this compound is a rational and safe alternative to sulfonamide-based loop diuretics for patients with a known hypersensitivity. While direct comparative experimental data in sulfa-allergic models is limited, the established pharmacological principles and clinical evidence support its use in this specific patient population. For drug development professionals and researchers, this compound serves as an important tool in managing fluid overload in preclinical models or clinical trial subjects with a history of sulfonamide allergy, ensuring patient safety without compromising the study's diuretic requirements.

References

Safety Operating Guide

Proper Disposal of Ethacrynic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ethacrynic acid, a potent loop diuretic, requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound waste generated in research, scientific, and drug development settings. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

I. Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS) and have access to appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2]

II. This compound Waste Characterization and Segregation

Proper segregation of waste is the first and most critical step in the disposal process. This compound waste should be classified as hazardous pharmaceutical waste. It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Waste Streams:

  • Solid Waste: Includes expired or unused this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, wipes), and PPE.

  • Liquid Waste: Includes solutions containing this compound and contaminated solvents.

  • Sharps Waste: Includes needles, syringes, or other sharp objects contaminated with this compound.

All waste streams must be segregated at the point of generation into clearly labeled, dedicated hazardous waste containers.

III. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C13H12Cl2O4
Molecular Weight 303.1 g/mol
Appearance White to off-white, crystalline powder
Solubility Sparingly soluble in water. Soluble in alcohol, chloroform, and benzene.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2]
Decomposition Products When heated to decomposition, it may emit toxic fumes of hydrogen chloride, carbon oxides.[1]

IV. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company via incineration.[1] Do not dispose of this compound down the drain, as this can have adverse environmental effects.

Experimental Protocol for Preparing this compound Waste for Disposal:

  • Container Selection:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers. The containers must be compatible with the chemical properties of this compound.

    • For solid waste, use a wide-mouth container with a secure lid.

    • For liquid waste, use a screw-cap bottle made of a compatible material.

    • For sharps, use a designated sharps container.

  • Waste Accumulation:

    • Place all solid waste contaminated with this compound directly into the designated solid hazardous waste container.

    • Collect all liquid waste containing this compound in the designated liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Place all contaminated sharps into the designated sharps container.

  • Labeling:

    • Label each container with the words "Hazardous Waste," the full chemical name "this compound," and the specific contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound").

    • Indicate the start date of waste accumulation on the label.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the contractor with an accurate inventory of the waste.

  • Documentation:

    • A hazardous waste manifest will be required for the transportation and disposal of the waste. This document tracks the waste from its point of generation to its final disposal.

    • Ensure that the manifest is accurately completed and signed by an authorized individual from your institution.

    • Retain a copy of the manifest for your records in accordance with federal and local regulations (typically for at least three years).

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Ethacrynic_Acid_Disposal_Workflow start This compound Waste Generated is_sharps Is the waste a sharp? start->is_sharps sharps_container Place in designated Sharps Container is_sharps->sharps_container Yes is_liquid Is the waste liquid? is_sharps->is_liquid No storage Store sealed containers in a designated Satellite Accumulation Area sharps_container->storage liquid_container Collect in compatible, labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Collect in labeled Solid Hazardous Waste Container is_liquid->solid_container No liquid_container->storage solid_container->storage contact_ehs Contact EHS or licensed waste disposal vendor storage->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Waste picked up by certified vendor manifest->pickup incineration Final Disposal via Incineration pickup->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethacrynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethacrynic Acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.

Immediate Safety and Handling Protocols

This compound, a potent diuretic, requires careful handling to avoid potential health hazards. While specific occupational exposure limits have not been established, the substance is known to be harmful if swallowed, and can cause irritation to the skin, eyes, and respiratory system.[1] Adherence to the following personal protective equipment (PPE) guidelines is crucial for minimizing exposure and ensuring personal safety.

A multi-layered approach to PPE is recommended when handling this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.

PPE CategorySpecificationStandard/Recommendation
Eye and Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Protective gloves (e.g., nitrile).Must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] Gloves should be inspected prior to use.[2]
Skin and Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be required for larger quantities.Wear suitable protective clothing.[1]
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where the neat chemical is weighed and diluted.[3] A dust respirator may also be suitable.[1]Use in a well-ventilated area, preferably a laboratory fume hood.[2][4]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound ensures that safety is integrated into every step of the experimental workflow.

  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood : Ensure a certified laboratory fume hood is available and functioning correctly.[2]

  • PPE Check : Inspect all PPE for damage before use. Ensure gloves are of the appropriate material and thickness.[2]

  • Emergency Equipment : Locate the nearest safety shower and eye wash station.[4]

  • Weighing and Diluting : Conduct all weighing and preparation of solutions within a fume hood to minimize inhalation of dust or aerosols.[2]

  • Avoid Contact : Prevent direct contact with skin and eyes.[2]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][5]

  • Decontamination : Clean all work surfaces thoroughly after use.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated waste container.

  • Waste Disposal : Dispose of this compound waste and contaminated materials through a licensed hazardous material disposal company.[2] For unused formulations, use hazardous waste number F027.[6] For solid waste, use EPA waste number U240.[6] Always adhere to local, state, and federal regulations.[6]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the necessary safety procedures, the following diagram illustrates the logical flow of handling this compound.

Ethacrynic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment CheckHood Verify Fume Hood Functionality RiskAssessment->CheckHood InspectPPE Inspect Personal Protective Equipment CheckHood->InspectPPE LocateSafety Locate Emergency Equipment InspectPPE->LocateSafety WeighDilute Weigh & Dilute in Fume Hood LocateSafety->WeighDilute AvoidContact Avoid Direct Contact WeighDilute->AvoidContact Hygiene Practice Good Personal Hygiene AvoidContact->Hygiene Decontaminate Decontaminate Work Area Hygiene->Decontaminate RemovePPE Properly Remove & Dispose of PPE Decontaminate->RemovePPE WasteDisposal Dispose of Chemical Waste RemovePPE->WasteDisposal End End WasteDisposal->End Start Start Start->RiskAssessment

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethacrynic Acid
Reactant of Route 2
Ethacrynic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.